Product packaging for PdCl(crotyl)Amphos(Cat. No.:CAS No. 1334497-06-1)

PdCl(crotyl)Amphos

Cat. No.: B6301788
CAS No.: 1334497-06-1
M. Wt: 463.4 g/mol
InChI Key: ASQSTGRGIHOSGZ-NXZCPFRHSA-N
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Description

PdCl(crotyl)Amphos is a useful research compound. Its molecular formula is C20H36ClNPPd+ and its molecular weight is 463.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 462.13087 g/mol and the complexity rating of the compound is 310. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H36ClNPPd+ B6301788 PdCl(crotyl)Amphos CAS No. 1334497-06-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-but-2-ene;chloropalladium(1+);ditert-butyl-[4-(dimethylamino)phenyl]phosphanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28NP.C4H7.ClH.Pd/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;1-3-4-2;;/h9-12H,1-8H3;3-4H,1H2,2H3;1H;/q;-1;;+2/b;4-3+;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQSTGRGIHOSGZ-NXZCPFRHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C[CH2-].CC(C)(C)[PH+](C1=CC=C(C=C1)N(C)C)C(C)(C)C.Cl[Pd+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/[CH2-].CC(C)(C)[PH+](C1=CC=C(C=C1)N(C)C)C(C)(C)C.Cl[Pd+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36ClNPPd+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: PdCl(crotyl)Amphos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide will summarize the known properties of PdCl(crotyl)Amphos, present a detailed, best-practice experimental protocol for its synthesis and crystallization based on analogous, structurally characterized compounds, and provide visualizations to illustrate its synthetic pathway and relationship to similar catalysts.

Core Data Presentation

While specific crystallographic data such as bond lengths and angles for this compound are not publicly available, the following table summarizes its fundamental chemical properties.

PropertyValue
Chemical Name Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)
Common Name This compound
CAS Number 1334497-06-1
Molecular Formula C₂₀H₃₅ClNPPd
Molecular Weight 462.35 g/mol
Appearance Expected to be a solid, color may vary.
Key Application Pre-catalyst in cross-coupling reactions (e.g., C-N coupling).[1]

Experimental Protocols

The following is a detailed, hypothetical experimental protocol for the synthesis and crystallization of this compound. This protocol is based on established procedures for analogous π-allylpalladium phosphine complexes, particularly those described in the work by Guram, A. S., et al. in The Journal of Organic Chemistry.

Synthesis of this compound

Objective: To synthesize Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) from [Pd(crotyl)Cl]₂ and the Amphos ligand.

Materials:

  • [Pd(crotyl)Cl]₂ (crotylpalladium chloride dimer)

  • Di-tert-butyl(4-dimethylaminophenyl)phosphine (Amphos)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Anhydrous Hexanes

  • Nitrogen or Argon gas supply

  • Standard Schlenk line and glassware

Procedure:

  • To a Schlenk flask under an inert atmosphere of nitrogen, add [Pd(crotyl)Cl]₂ (1.0 equivalent).

  • Add Amphos (2.1 equivalents) to the flask.

  • Add anhydrous THF via syringe to dissolve the reactants. The volume should be sufficient to fully dissolve the starting materials, typically resulting in a 0.05 to 0.1 M solution.

  • Stir the reaction mixture at room temperature for 18-24 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the shift from the free phosphine to the coordinated phosphine.

  • Upon completion, remove the THF in vacuo to yield the crude product.

  • The crude solid is then washed with a minimal amount of cold anhydrous diethyl ether or hexanes to remove any unreacted starting material.

  • Dry the resulting solid under vacuum to yield the final product.

Crystallization of this compound

Objective: To obtain single crystals of this compound suitable for X-ray diffraction analysis.

Method: Slow Solvent Diffusion

  • Dissolve the purified this compound in a minimal amount of a solvent in which it is readily soluble, such as dichloromethane or ethyl acetate. This should be done in a narrow vial or test tube.

  • Carefully layer a less polar solvent, in which the complex is poorly soluble (e.g., hexanes or petroleum ether), on top of the concentrated solution. This should be done slowly and with minimal disturbance to create a distinct interface between the two solvent layers.

  • Seal the vial and allow it to stand undisturbed at room temperature or in a cold environment (e.g., -18 °C).

  • Over a period of several days to a week, the slow diffusion of the anti-solvent into the solution of the complex will gradually decrease its solubility, promoting the formation of single crystals.

  • Once suitable crystals have formed, carefully decant the mother liquor and gently wash the crystals with a small amount of the anti-solvent.

  • The crystals can then be isolated and prepared for X-ray diffraction analysis.

Mandatory Visualizations

The following diagrams illustrate the synthetic workflow and the structural relationship of this compound to a known analogue.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Pd_dimer [Pd(crotyl)Cl]₂ Reaction Reaction in Anhydrous THF Pd_dimer->Reaction Amphos Amphos Ligand Amphos->Reaction Pd_complex This compound Reaction->Pd_complex

Caption: Synthetic pathway for this compound.

Logical_Relationship cluster_common Common Core Structure cluster_ligands Phosphine Ligands cluster_complexes Resulting Complexes Core [PdCl(crotyl)] Moiety Target This compound (Structure Not Publicly Available) Core->Target Analogue Pd(crotyl)Q-PhosCl (Crystal Structure Known) Core->Analogue Amphos Amphos Amphos->Target QPhos Q-Phos QPhos->Analogue

Caption: Relationship between this compound and a structurally characterized analogue.

Concluding Remarks

This compound is a valuable pre-catalyst in the field of organic synthesis. While its precise solid-state structure remains to be publicly documented, its synthesis and application are understood within the broader context of π-allylpalladium chemistry. The provided experimental protocols, based on established literature for similar compounds, offer a reliable pathway for its preparation and crystallization. Further research and publication of its crystal structure would be a valuable contribution to the field, allowing for a more detailed understanding of its structure-activity relationship.

References

Technical Guide: NMR Spectroscopic Data of PdCl(crotyl)Amphos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for the palladium complex chloro(crotyl)[(p-dimethylaminophenyl)(di-tert-butylphosphine)]palladium(II), commonly known as PdCl(crotyl)Amphos. This complex is a valuable catalyst in cross-coupling reactions, and a thorough understanding of its characterization is crucial for its effective application.[1][2]

Spectroscopic Data

The following tables summarize the ¹H, ¹³C, and ³¹P NMR spectroscopic data for this compound, designated as AmPhos Pd initiator 7 in the cited literature.[3] The data was acquired in deuterated chloroform (CDCl₃) at 25°C.[3]

¹H NMR Data (600 MHz, CDCl₃)[3]
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.87s2H
7.38d5.81H
6.79d7.21H
6.70t7.01H
6.64t7.21H
6.57d8.22H
2.95s6H
2.93s3H
1.83-0.78m18H
¹³C NMR Data (151 MHz, CDCl₃)[3]
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
150.9
138.3
142.9
137.9d120.0
129.0
128.0d23.1
127.8
123.2d21.6
110.0d8.8
40.0
33.1
28.7
28.5
³¹P NMR Data (243 MHz, CDCl₃)[3]
Chemical Shift (δ) ppm
59.44

Experimental Protocols

NMR Spectroscopy[3]

NMR spectra were recorded on a 600 MHz spectrometer.[3] For ¹H NMR spectra in CDCl₃, tetramethylsilane (TMS) was used as the internal standard at 0.00 ppm.[3] The ¹³C NMR spectrum in CDCl₃ was referenced to the midpoint of the solvent signal at 77.0 ppm.[3] The ³¹P NMR spectrum was calibrated using an external standard of H₃PO₄ at 0.00 ppm.[3]

Synthesis of this compound (AmPhos Pd initiator 7)[3]

The following is a general procedure for the synthesis of the title compound:

  • All glassware is dried prior to use.

  • In a round-bottomed flask equipped with a three-way stopcock, the palladium precursor and the Amphos ligand are combined under an argon atmosphere.

  • Dry, degassed pentane (10 mL) is added via syringe, and the mixture is stirred at room temperature for 30 seconds.

  • The mixture is then stored at room temperature for 30 minutes to allow for precipitation.

  • The resulting precipitate is collected by suction filtration under a stream of nitrogen.

  • The collected solid is washed with dry, degassed pentane.

  • The final product, a yellow powder, is dried under reduced pressure.

Visualizations

Logical Relationship of Components

Component Relationship in this compound Pd Palladium(II) Center Crotyl Crotyl Ligand (C₄H₇) Pd->Crotyl π-allyl bond Amphos Amphos Ligand (C₁₆H₂₈NP) Pd->Amphos P-Pd bond Chloride Chloride Ligand (Cl) Pd->Chloride Cl-Pd bond

Caption: Coordination of ligands to the Palladium(II) center.

Experimental Workflow for Synthesis

Synthesis Workflow for this compound A Combine Precursors (Pd source + Amphos) B Add Dry Pentane A->B C Stir and Precipitate B->C D Suction Filtration C->D E Wash with Pentane D->E F Dry Under Vacuum E->F G Yellow Powder Product F->G

Caption: Step-by-step synthesis of the palladium complex.

Application in Suzuki-Miyaura Coupling

Catalytic Cycle of Suzuki-Miyaura Coupling Precat This compound (Precatalyst) Active Pd(0)L (Active Catalyst) Precat->Active Activation OxAdd R¹-Pd(II)-X-L (Oxidative Addition) Active->OxAdd R¹-X Trans R¹-Pd(II)-R²-L (Transmetalation) OxAdd->Trans R²-B(OR)₂ RedElim R¹-R² (Reductive Elimination) Trans->RedElim RedElim->Active Regeneration

Caption: Role of the complex in a key cross-coupling reaction.

References

Unveiling the Properties of PdCl(crotyl)Amphos: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II), commonly known as PdCl(crotyl)Amphos. This palladium(II) complex is a notable catalyst in the field of organic synthesis, particularly valued for its efficacy in cross-coupling reactions that are fundamental to drug discovery and development.

Core Chemical and Physical Properties

This compound is an air and moisture-sensitive organometallic compound, typically appearing as a white powder. Its structure features a palladium(II) center coordinated to a crotyl ligand, a chloride ion, and the bulky, electron-rich Amphos ligand. This specific combination of ligands contributes to the catalyst's stability and high reactivity in forming carbon-carbon and carbon-heteroatom bonds.

PropertyDataReference
Molecular Formula C₂₀H₃₅ClNPPd[1][2]
Molecular Weight 493.32 g/mol [1][3]
CAS Number 1334497-06-1[4][5]
Appearance White powder[3]
Melting Point Data not available in the searched resources.
Solubility Data not available in the searched resources.
Stability Sensitive to air and moisture; should be handled under inert conditions.

Spectroscopic Data

While a comprehensive set of spectroscopic data for this compound is not publicly available, a closely related Amphos Pd initiator has been characterized by NMR spectroscopy. The following data for a similar compound can serve as a reference point for researchers.[1]

NucleusChemical Shift (δ) ppmReference
¹H 6.70 (t, J = 7.0 Hz, 1 H), 6.64 (t, J = 7.2 Hz, 1 H), 6.57 (d, J = 8.2 Hz, 2 H), 2.95 (s, 6 H), 2.93 (s, 3 H), 1.83-0.78 (m, 18 H)[1]
¹³C 150.9, 138.3, 142.9, 137.9 (d, J = 120.0 Hz), 129.0, 128.0 (d, J = 23.1 Hz), 127.8, 123.2 (d, J = 21.6 Hz), 110.0 (d, J = 8.8 Hz), 40.0, 33.1, 28.7, 28.5[1]
³¹P 59.44[1]

Experimental Protocols

Representative Suzuki-Miyaura Cross-Coupling Protocol:

This protocol is adapted from procedures for similar palladium catalysts and should be optimized for specific substrates.

  • Reaction Setup: In a nitrogen-filled glovebox, a Schlenk flask is charged with the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), a suitable base (e.g., K₂CO₃, 2.0 mmol), and this compound (0.01-1 mol%).

  • Solvent Addition: Anhydrous solvent (e.g., toluene, dioxane, or THF) is added to the flask.

  • Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete, as monitored by TLC or GC/MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Catalytic Cycle Visualization

This compound is primarily used as a pre-catalyst that, upon activation, enters a catalytic cycle. The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, a process where this catalyst is highly effective.

Suzuki_Miyaura_Cycle cluster_inputs Inputs cluster_outputs Output Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R'-B(OR)₂ PdII_R_Rprime R-Pd(II)L_n-R' Transmetal->PdII_R_Rprime Base RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 R-R' RX Aryl/Vinyl Halide (R-X) Boronic Boronic Acid/Ester (R'-B(OR)₂) Base Base Product Coupled Product (R-R')

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

Chemical Structure

The structural representation of this compound is crucial for understanding its reactivity and steric profile.

References

Unraveling the Activation of PdCl(crotyl)Amphos: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The PdCl(crotyl)Amphos precatalyst is a sophisticated tool in the arsenal of modern organic synthesis, valued for its air and moisture stability, which simplifies reaction setup and enhances reproducibility. This guide delves into the critical activation step of this precatalyst, a process that generates the catalytically active Pd(0) species essential for cross-coupling reactions. Understanding this mechanism is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.

Proposed Mechanisms of Activation

The conversion of the stable Pd(II) precatalyst to the active Pd(0) species is thought to proceed through one of several possible pathways, often influenced by the specific reaction conditions, including the nature of the base, solvent, and substrates. For allyl-type palladium precatalysts like this compound, three primary activation mechanisms have been proposed.[1]

Nucleophilic Attack

A common pathway involves the direct attack of a nucleophile, typically a hydroxide or alkoxide base present in the reaction mixture, on the π-allyl (in this case, crotyl) ligand.[2][3] This attack leads to the reductive elimination of an allyl-containing byproduct and the formation of the desired L-Pd(0) species, where L is the Amphos ligand. The dissymmetry of the π-allyl moiety can influence the rate of this activation step.[2][3]

G precatalyst Pd(II)Cl(crotyl)(Amphos) intermediate [Pd(II)(crotyl)(Amphos)(Nu)]⁻ precatalyst->intermediate + Nu⁻ nucleophile Nucleophile (e.g., OR⁻) pd0 Pd(0)(Amphos) intermediate->pd0 Reductive Elimination byproduct Crotyl-Nu + Cl⁻

Caption: Proposed nucleophilic attack activation pathway.

Solvent-Assisted Activation

In certain instances, particularly with alcohol solvents that possess a β-hydrogen, a solvent-assisted pathway is plausible.[1][4] This mechanism involves the coordination of the solvent to the palladium center, followed by a β-hydride elimination, which facilitates the reduction to Pd(0).

G precatalyst Pd(II)Cl(crotyl)(Amphos) intermediate [Pd(II)Cl(crotyl)(Amphos)(Solvent)] precatalyst->intermediate + Solvent solvent Solvent (e.g., R₂CHOH) beta_elimination β-Hydride Elimination intermediate->beta_elimination pd0_hydride [HPd(II)Cl(Amphos)] beta_elimination->pd0_hydride pd0 Pd(0)(Amphos) pd0_hydride->pd0 Reductive Elimination

Caption: Proposed solvent-assisted activation pathway.

Transmetalation-Mediated Activation

The presence of an organometallic reagent, such as a boronic acid in Suzuki-Miyaura coupling, can initiate activation via transmetalation.[4] The organometallic substrate undergoes transmetalation with the Pd(II) precatalyst, replacing the chloride. Subsequent reductive elimination of a crotyl-organo species yields the active Pd(0) catalyst. The efficiency of this pathway can be enhanced by heteroatoms within the substrate that can pre-coordinate to the palladium center.[4]

G precatalyst Pd(II)Cl(crotyl)(Amphos) transmetalation_intermediate Pd(II)R(crotyl)(Amphos) precatalyst->transmetalation_intermediate + R-M - M-Cl organometallic Organometallic Reagent (R-M) pd0 Pd(0)(Amphos) transmetalation_intermediate->pd0 Reductive Elimination byproduct Crotyl-R

Caption: Proposed transmetalation-mediated activation pathway.

Comparative Performance Data

The choice of the π-allyl ligand (allyl, crotyl, cinnamyl) can impact the precatalyst's activity, which is often linked to the rate of activation. Studies comparing various allyl-based palladium precatalysts have shown that the performance can be substrate and reaction-condition dependent.

PrecatalystReactionSubstrate 1Substrate 2Yield/Conversion (%)Reference
CrotylPd(XPhos)ClSuzuki-Miyaura2-Furan boronic acid4-BromoanisoleHigh Activity[4]
AllylPd(XPhos)ClSuzuki-Miyaura2-Furan boronic acid4-BromoanisoleLower Activity[4]
CinnamylPd(XPhos)ClSuzuki-Miyaura2-Furan boronic acid4-BromoanisoleHigh Activity[4]
Pd(crotyl)Q-PhosClSuzuki-Miyaura4-Bromoanisole4-tert-Butylbenzeneboronic acid100% (2h)[2]
Pd(allyl)Q-PhosClSuzuki-Miyaura4-Bromoanisole4-tert-Butylbenzeneboronic acidLower Conversion[2]
Pd(crotyl)Q-PhosClBuchwald-Hartwig Amination4-BromoanisoleN-methylanilineHigh Activity[2]

Note: This table summarizes findings from different studies and direct comparison should be made with caution as reaction conditions may vary.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application and study of these precatalysts. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction.

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar is added the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: The this compound precatalyst (0.01-1 mol%) is added.

  • Solvent Addition: The vial is sealed with a septum, and the reaction solvent (e.g., toluene, 2 mL) is added via syringe.

  • Reaction Execution: The reaction mixture is stirred at the desired temperature (e.g., 80 °C) for the specified time.

  • Workup and Analysis: Upon completion, the reaction is cooled to room temperature, diluted with an appropriate organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography. The product yield and purity are determined by techniques such as GC-MS and NMR spectroscopy.

Conclusion

The activation of the this compound precatalyst is a multifaceted process with several plausible mechanistic pathways. The operative mechanism is highly dependent on the specific reaction environment. A thorough understanding of these activation routes allows researchers to rationally design experiments, troubleshoot unexpected outcomes, and ultimately harness the full synthetic potential of this powerful catalytic system. The superior performance of the crotyl-based precatalyst in certain contexts underscores the subtle yet significant role of the π-allyl ligand in facilitating the generation of the active Pd(0) species.

References

The Rise of Amphos Ligands: A Technical Guide to Their Discovery, History, and Catalytic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern catalysis, the development of sophisticated ligands has been a driving force behind the advancement of powerful cross-coupling methodologies. Among these, the Amphos family of ligands has emerged as a versatile and highly effective class of electron-rich, sterically demanding phosphines. This technical guide provides an in-depth exploration of the discovery, historical development, and catalytic applications of Amphos ligands, with a focus on their utility in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers in organic synthesis and drug development.

Discovery and Historical Context

The development of Amphos ligands is rooted in the broader evolution of phosphine ligands for palladium-catalyzed cross-coupling reactions. The seminal work of Professor Stephen L. Buchwald and others in the late 1990s demonstrated that bulky and electron-rich phosphine ligands could dramatically enhance the efficiency of these transformations, particularly with challenging substrates like aryl chlorides.

The specific innovation of water-soluble, sterically demanding alkylphosphines, including the first ligand to be commonly referred to as "Amphos," was pioneered by the research group of Kevin H. Shaughnessy. Their work in the early 2000s aimed to develop robust catalysts capable of functioning in aqueous media, a significant step towards greener and more sustainable chemical processes. The key publication in 2004, "Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines," laid the foundation for the widespread adoption of these ligands.[1] This research introduced 2-(di-tert-butylphosphino)ethyltrimethylammonium chloride (t-Bu-Amphos), a ligand that demonstrated significantly higher activity in Suzuki, Sonogashira, and Heck couplings compared to the existing water-soluble ligand, TPPTS (tri(3-sulfonatophenyl)phosphine trisodium).[1]

The design of t-Bu-Amphos incorporated a sterically bulky di-tert-butylphosphine group, which promotes the formation of the catalytically active monoligated palladium species, and a quaternary ammonium salt, which imparts water solubility. This dual functionality allows for efficient catalysis in aqueous or biphasic solvent systems, simplifying product isolation and catalyst recycling.

Catalytic Applications and Performance

Amphos ligands have proven to be highly effective in a range of palladium-catalyzed cross-coupling reactions. Their steric bulk and electron-donating nature facilitate key steps in the catalytic cycle, including oxidative addition and reductive elimination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The use of Amphos ligands has enabled efficient coupling of a wide variety of aryl bromides and boronic acids under mild, often room temperature, conditions.

Quantitative Data for Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid using t-Bu-Amphos

EntryAryl BromideSolvent SystemTemperature (°C)Time (h)Yield (%)
14-BromotolueneToluene/H₂O25298
24-BromoanisoleToluene/H₂O25297
34-BromobenzonitrileToluene/H₂O25299
44-BromobenzaldehydeToluene/H₂O25485
51-Bromo-4-nitrobenzeneToluene/H₂O25296
62-BromotolueneToluene/H₂O501288
71-BromonaphthaleneToluene/H₂O501292

Data compiled from representative procedures. Actual yields may vary depending on specific reaction conditions.

Heck Coupling

The Heck reaction, the palladium-catalyzed vinylation of aryl halides, is another area where Amphos ligands have shown significant utility. They facilitate the coupling of unactivated aryl bromides under relatively mild conditions.[1]

Quantitative Data for Heck Coupling of Aryl Bromides with n-Butyl Acrylate using t-Bu-Amphos

EntryAryl BromideTemperature (°C)Time (h)Yield (%)
14-Bromotoluene801691
24-Bromoanisole801689
34-Bromobenzonitrile801695
41-Bromo-4-fluorobenzene801685

Data compiled from representative procedures. Actual yields may vary depending on specific reaction conditions.

Sonogashira Coupling

The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is also effectively catalyzed by palladium complexes of Amphos ligands. These reactions can often be carried out under mild conditions in aqueous solvents.[1]

Quantitative Data for Sonogashira Coupling of Aryl Bromides with Phenylacetylene using t-Bu-Amphos

EntryAryl BromideTemperature (°C)Time (h)Yield (%)
14-Bromotoluene501688
24-Bromoanisole501685
34-Bromobenzonitrile501692
41-Bromo-4-fluorobenzene501682

Data compiled from representative procedures. Actual yields may vary depending on specific reaction conditions.

Experimental Protocols

Synthesis of 2-(di-tert-butylphosphino)ethyltrimethylammonium chloride (t-Bu-Amphos)

Workflow for the Synthesis of t-Bu-Amphos

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Phosphine Synthesis cluster_2 Step 3: Reduction cluster_3 Step 4: Alkylation and Quaternization a t-BuCl d t-BuMgCl a->d b Mg turnings b->d c THF c->d f t-BuMgCl d->f e PCl3 g t-Bu2PCl e->g f->g h t-Bu2PCl g->h j t-Bu2PH h->j i LiAlH4 i->j k t-Bu2PH j->k n t-Bu-Amphos k->n l 2-chloro-N,N,N-trimethylethan-1-aminium chloride l->n m Base (e.g., n-BuLi) m->n

Caption: Synthetic workflow for t-Bu-Amphos.

Materials:

  • tert-Butyl chloride (t-BuCl)

  • Magnesium (Mg) turnings

  • Anhydrous tetrahydrofuran (THF)

  • Phosphorus trichloride (PCl₃)

  • Lithium aluminum hydride (LiAlH₄)

  • 2-chloro-N,N,N-trimethylethan-1-aminium chloride

  • n-Butyllithium (n-BuLi)

  • Anhydrous diethyl ether

  • Hexane

  • Standard glassware for air-sensitive synthesis (Schlenk line, nitrogen/argon atmosphere)

Procedure:

  • Preparation of di-tert-butylphosphine:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a Grignard reagent from tert-butyl chloride and magnesium turnings in anhydrous THF.

    • Slowly add phosphorus trichloride to the Grignard reagent at low temperature (e.g., -78 °C) to form di-tert-butylchlorophosphine.

    • The resulting di-tert-butylchlorophosphine is then reduced with a suitable reducing agent like lithium aluminum hydride in an appropriate solvent (e.g., diethyl ether) to yield di-tert-butylphosphine. Exercise extreme caution as di-tert-butylphosphine is pyrophoric.

  • Synthesis of t-Bu-Amphos:

    • In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve di-tert-butylphosphine in anhydrous THF.

    • Cool the solution to -78 °C and add one equivalent of n-butyllithium dropwise to deprotonate the phosphine.

    • Slowly add a solution of 2-chloro-N,N,N-trimethylethan-1-aminium chloride in an appropriate solvent.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • The reaction is quenched with water, and the product is extracted with an organic solvent.

    • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield 2-(di-tert-butylphosphino)ethyltrimethylammonium chloride (t-Bu-Amphos) as a white solid.

General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle center pd0 Pd(0)L2 pdiil Ar-Pd(II)-X(L2) pd0->pdiil Oxidative Addition pdiil_b Ar-Pd(II)-OR'(L2) pdiil->pdiil_b Ligand Exchange pdiil_c Ar-Pd(II)-Ar'(L2) pdiil_b->pdiil_c Transmetalation pdiil_c->pd0 Reductive Elimination product Ar-Ar' pdiil_c->product start Ar-X start->pdiil boronic Ar'B(OR)2 boronic->pdiil_c base Base (e.g., K2CO3) base->pdiil_b

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • t-Bu-Amphos (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

  • Standard reaction vial or flask with a magnetic stir bar

Procedure:

  • To a reaction vial, add the aryl bromide, arylboronic acid, palladium(II) acetate, t-Bu-Amphos, and potassium carbonate.

  • Add toluene and water to the vial.

  • Seal the vial and stir the mixture vigorously at the desired temperature (room temperature to 80 °C) for the specified time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Conclusion

Amphos ligands, born from the pursuit of efficient and sustainable catalytic processes, have carved a significant niche in the synthetic chemist's toolbox. Their unique combination of steric bulk and water solubility has enabled a broad range of palladium-catalyzed cross-coupling reactions to be performed under mild, often aqueous, conditions. This guide has provided a comprehensive overview of their discovery, historical development, and practical applications, complete with detailed experimental protocols and performance data. As the demand for greener and more efficient synthetic methodologies continues to grow, the legacy of Amphos ligands and the principles behind their design will undoubtedly inspire the development of the next generation of high-performance catalysts.

References

PdCl(crotyl)Amphos CAS number and supplier information

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to PdCl(crotyl)Amphos: Properties, Suppliers, and Applications in Cross-Coupling Reactions

This technical guide provides essential information for researchers, scientists, and drug development professionals on the palladium precatalyst, Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II), commonly referred to as this compound. This catalyst has demonstrated significant utility in facilitating carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation, crucial transformations in synthetic organic chemistry and pharmaceutical development.

Core Properties and Supplier Information

This compound is an air-stable, π-allyl palladium complex that serves as a precursor to the active monoligated Pd(0) species required for catalytic cross-coupling reactions.[1][2] Its design allows for easy activation and efficient delivery of the bulky, electron-rich Amphos ligand, which can hinder the formation of undesirable side products.[1]

Chemical Identifiers and Properties

PropertyValueReference
CAS Number 1334497-06-1[1][3][4][5][6]
Molecular Formula C20H35ClNPPd[3]
Molecular Weight 493.32 g/mol [3][4]
Synonyms Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II), Crotyl(Amphos)palladium(II) chloride[3]
Appearance White Powder[4]

Supplier Information

SupplierProduct NameCatalog Number
Johnson Matthey AmPhos Pd(crotyl)ClPd-161
Thermo Fisher Scientific (Alfa Aesar) This compound047216.03 / AA4721603
CymitQuimica This compound02-047216
Labware E-shop This compound047216.03

Applications in Cross-Coupling Reactions

This compound and related Amphos-ligated palladium complexes are effective catalysts for several key cross-coupling reactions, including:

  • Buchwald-Hartwig Amination: The Amphos ligand has proven to be efficient in the amination of aryl chlorides.[1] Studies have shown that crotyl-based catalysts can exhibit higher activity in C-N bond formation compared to their allyl counterparts.

  • Suzuki-Miyaura Coupling: This catalyst is also utilized in Suzuki-Miyaura coupling reactions, which form C-C bonds between organoboron compounds and organic halides or triflates.[7] While a specific protocol for this compound was not found, a detailed procedure for the closely related PdCl2(Amphos)2 is provided below, which can serve as an excellent starting point for optimization.

Experimental Protocols

The following is a detailed experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a related Amphos-palladium catalyst, which can be adapted for use with this compound.

Suzuki-Miyaura Cross-Coupling of 3-Amino-2-chloropyridine with 2-Methylphenylboronic Acid [3][5]

Materials:

  • 3-Amino-2-chloropyridine

  • 2-Methylphenylboronic Acid

  • PdCl2(Amphos)2 (or an equivalent molar percentage of this compound)

  • Potassium Carbonate (K2CO3)

  • Toluene

  • Deionized Water

  • Ethyl Acetate

  • 1 M Sodium Hydroxide (NaOH) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • To a reaction vessel, add 3-amino-2-chloropyridine (0.8 g, 6.2 mmol), 2-methylphenylboronic acid (1.0 g, 7.4 mmol, 1.2 eq.), PdCl2(Amphos)2 (0.044 g, 0.062 mmol, 1 mol%), and potassium carbonate (1.3 g, 9.4 mmol, 1.5 eq.).[3][5]

  • Add toluene (20 mL) and deionized water (2 mL) to the vessel.[3][5]

  • Purge the reaction vessel with an inert atmosphere (e.g., Nitrogen or Argon).[3][5]

  • Heat the reaction mixture to 90 °C and maintain for 5 hours with stirring.[3][5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[3][5]

  • Once the reaction is complete, cool the mixture to room temperature.[3][5]

  • Add water (20 mL) and extract the product with ethyl acetate.[3][5]

  • Wash the organic layer sequentially with 1 M NaOH solution and brine.[3][5]

  • Dry the organic layer over anhydrous sodium sulfate and filter.[3][5]

  • Concentrate the filtrate under reduced pressure.[3][5]

  • Purify the crude product by silica gel column chromatography (eluent: hexane:ethyl acetate = 1:1) to yield the desired product.[3][5]

Reaction Mechanism and Catalytic Cycle

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.[2][7] The this compound precatalyst is activated in the presence of a base to form the active L1Pd(0) species, which then enters the catalytic cycle.[2]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_precatalyst Precatalyst Activation Pd(0)L Pd(0)L (Active Catalyst) Pd(II)Complex R-Pd(II)-X(L) (Oxidative Addition Product) Pd(0)L->Pd(II)Complex Oxidative Addition Oxidative_Addition R-X Transmetalation R'-B(OR)2 Pd(II)Intermediate R-Pd(II)-R'(L) (Transmetalation Product) Reductive_Elimination R-R' Pd(II)Complex->Pd(II)Intermediate Transmetalation Pd(II)Intermediate->Pd(0)L Reductive Elimination Precatalyst This compound Precatalyst->Pd(0)L Activation Base Base

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

In-depth Technical Guide on the Thermal Stability and Decomposition of PdCl(crotyl)Amphos

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available literature reveals a significant gap in detailed, publicly accessible data regarding the specific thermal stability and decomposition pathways of the palladium catalyst, PdCl(crotyl)Amphos. While this catalyst is utilized in organic synthesis, particularly in cross-coupling reactions, its thermal properties have not been the subject of dedicated, in-depth studies that are available in the public domain.

This guide aims to provide a foundational understanding of this compound, drawing from available product information and related chemical principles. However, it must be emphasized that quantitative data from thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), or detailed decomposition product analysis for this specific compound is not presently available in the cited literature.

Introduction to this compound

This compound, with the chemical formula C₂₀H₃₅PNPdCl, is a palladium(II) complex.[1] It features a crotyl group and a di-tert-butyl(4-dimethylaminophenyl)phosphine (Amphos) ligand coordinated to a palladium center, with a chloride counter-ion. This organometallic compound is recognized for its role as a catalyst in forming carbon-carbon and carbon-nitrogen bonds.[2] The Amphos ligand is bulky and electron-rich, which contributes to the catalyst's reactivity and efficiency in reactions such as the amination of aryl chlorides.[1]

Chemical Structure and Properties:

PropertyValueReference
Chemical Name chloro(crotyl)[(p-dimethylaminophenyl)(di-tert-butylphosphine)]palladium(II)[1]
Synonyms Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II), Crotyl(Amphos)palladium(II) chloride[3]
CAS Number 1334497-06-1[1][4]
Molecular Formula C₂₀H₃₅PNPdCl[1]
Molecular Weight 462.35 g/mol [1]

General Considerations for Thermal Stability of Palladium-Allyl Complexes

While specific data for this compound is unavailable, general principles governing the thermal stability of related palladium-allyl complexes can provide some insight. The stability of such complexes is influenced by several factors:

  • Nature of the Allyl Group: The substituents on the allyl moiety can affect the stability. The crotyl group (a methyl-substituted allyl) in the title compound is a common π-allyl ligand.

  • Phosphine Ligand Properties: The electronic and steric properties of the phosphine ligand are crucial. The Amphos ligand is both bulky and electron-donating, which generally enhances the stability of the metal-ligand bond.

  • Ancillary Ligands: The nature of other ligands, in this case, the chloride ion, also plays a role in the overall stability of the complex.

Decomposition of palladium-allyl complexes can proceed through various pathways, including reductive elimination, β-hydride elimination, or ligand dissociation. The specific pathway and the temperature at which it occurs would need to be determined experimentally.

Hypothetical Experimental Workflow for Thermal Analysis

To determine the thermal stability and decomposition of this compound, a series of experiments would be required. The following workflow outlines a standard approach that researchers could employ.

Caption: Hypothetical workflow for thermal analysis of this compound.

Detailed Methodologies for Key Experiments:

  • Thermogravimetric Analysis (TGA): A small, precisely weighed sample of this compound would be placed in a TGA furnace. The sample would be heated at a constant rate (e.g., 10 °C/min) under a continuous flow of an inert gas, such as nitrogen, to prevent oxidation. The mass of the sample would be monitored as a function of temperature. The resulting data would provide the onset temperature of decomposition and the temperatures of maximum mass loss rates.

  • Differential Scanning Calorimetry (DSC): A sample of the complex would be hermetically sealed in a pan and heated alongside an empty reference pan. The difference in heat flow required to maintain both at the same temperature is measured. This technique can detect thermal events such as melting, crystallization, and decomposition, providing information on the temperatures and enthalpies of these transitions.

  • Decomposition Product Analysis: To identify the products of decomposition, a larger sample of this compound would be heated in a controlled environment (e.g., a sealed tube under argon) to a temperature above its decomposition point. The resulting mixture of volatile and non-volatile products would be analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for the volatile organic components and Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray Diffraction (XRD) for the solid residue, which would likely contain palladium metal or other palladium species.

Proposed Decomposition Pathway (Hypothetical)

Without experimental data, any proposed decomposition pathway is purely speculative. However, a plausible pathway for palladium-allyl complexes involves the reductive elimination of the allyl and chloride ligands to form allyl chloride and a reduced palladium species, which may then agglomerate to form palladium(0) nanoparticles. The phosphine ligand would likely dissociate during this process.

decomposition_pathway start This compound intermediate [Pd(Amphos)] intermediate start->intermediate Heat (Δ) amphos Amphos Ligand start->amphos Ligand Dissociation pd0 Pd(0) intermediate->pd0 Reductive Elimination allyl_cl Crotyl Chloride intermediate->allyl_cl

Caption: A hypothetical decomposition pathway for this compound.

Conclusion and Future Work

The thermal stability and decomposition of this compound remain an uninvestigated area in the scientific literature. While it is an effective catalyst in various chemical transformations, a thorough understanding of its thermal properties is essential for ensuring its safe handling, storage, and optimal use in high-temperature applications.

Future research should focus on conducting the experimental work outlined in this guide to generate the much-needed quantitative data on the thermal behavior of this important palladium complex. Such studies would not only contribute to a better understanding of its fundamental chemistry but also provide valuable information for its practical application in research and industry.

References

Unveiling the Electronic and Steric Landscape of the Amphos Ligand: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the realm of organometallic chemistry and catalysis, the judicious selection of ligands is paramount to controlling the reactivity, selectivity, and efficiency of transition metal-catalyzed reactions. Among the vast arsenal of phosphine ligands, Amphos, chemically known as di-tert-butyl(4-dimethylaminophenyl)phosphine, has emerged as a prominent electron-rich and sterically demanding ligand. Its unique combination of electronic and steric properties has rendered it highly effective in a variety of cross-coupling reactions, particularly in palladium-catalyzed transformations. This technical guide provides an in-depth analysis of the electronic and steric characteristics of the Amphos ligand, complete with quantitative data, detailed experimental protocols for its synthesis and characterization, and visual representations of its role in catalysis. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis who seek a comprehensive understanding of this versatile ligand.

Quantitative Characterization of Amphos

ParameterDescriptionValue for Amphos (or similar ligands)Method of Determination
Tolman Electronic Parameter (TEP) A measure of the ligand's electron-donating ability, determined from the A₁ C-O stretching frequency (ν(CO)) of a [LNi(CO)₃] complex. Lower ν(CO) values indicate stronger electron donation.While a precise experimental value for Amphos is not available, its structural features (two bulky, electron-donating tert-butyl groups and an electron-donating dimethylamino group on the phenyl ring) classify it as a strongly electron-donating phosphine. For comparison, the highly electron-donating P(t-Bu)₃ has a TEP of 2056.1 cm⁻¹.[1]Infrared Spectroscopy
Cone Angle (θ) A measure of the ligand's steric bulk, defined as the solid angle of a cone that encompasses the van der Waals radii of the ligand's atoms, with the metal at the apex.A precise experimental or calculated value for Amphos is not readily available. However, the presence of two bulky tert-butyl groups suggests a large cone angle, likely comparable to or greater than that of other bulky phosphines like P(t-Bu)₃ (182°).X-ray Crystallography or Computational Modeling

Experimental Protocols

Synthesis of Di-tert-butyl(4-dimethylaminophenyl)phosphine (Amphos)

The synthesis of Amphos can be achieved through the reaction of a di-tert-butylphosphine source with a suitable N,N-dimethylaniline derivative. The following protocol is based on established methods for the synthesis of similar phosphine ligands.

Workflow for the Synthesis of Amphos

cluster_synthesis Synthesis of Amphos Start Start Reaction Reaction of di-tert-butylphosphine with 4-bromo-N,N-dimethylaniline Start->Reaction 1. Inert atmosphere 2. Anhydrous solvent (e.g., THF) 3. Strong base (e.g., n-BuLi) Workup Aqueous workup and extraction Reaction->Workup Quench with water Purification Purification by column chromatography or distillation Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

A schematic workflow for the synthesis of the Amphos ligand.

Materials:

  • Di-tert-butylphosphine

  • 4-bromo-N,N-dimethylaniline

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Degassed water

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve di-tert-butylphosphine in anhydrous THF in a flame-dried flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Add a solution of 4-bromo-N,N-dimethylaniline in anhydrous THF to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours.

  • Cool the reaction to room temperature and quench by the slow addition of degassed water.

  • Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield di-tert-butyl(4-dimethylaminophenyl)phosphine as a solid.

Determination of the Tolman Electronic Parameter (TEP)

The TEP is determined by measuring the infrared (IR) stretching frequency of the carbonyl groups in a nickel-carbonyl complex of the phosphine ligand.

Workflow for TEP Determination

cluster_tep Experimental Determination of Tolman Electronic Parameter Start Start Complex_Formation Synthesis of [Amphos-Ni(CO)3] complex Start->Complex_Formation React Amphos with Ni(CO)4 (Caution: Highly Toxic!) IR_Measurement Record IR spectrum of the complex Complex_Formation->IR_Measurement Dissolve in a suitable solvent (e.g., hexane) Data_Analysis Identify the A1 C-O stretching frequency IR_Measurement->Data_Analysis End End Data_Analysis->End

A workflow for the experimental determination of the Tolman Electronic Parameter.

Materials:

  • Di-tert-butyl(4-dimethylaminophenyl)phosphine (Amphos)

  • Tetracarbonylnickel(0) (Ni(CO)₄) - EXTREME CAUTION: Highly toxic and volatile!

  • Anhydrous hexane or other suitable solvent

  • Infrared (IR) spectrometer

Procedure:

  • Strict adherence to safety protocols is essential when handling Ni(CO)₄. All manipulations must be performed in a well-ventilated fume hood.

  • In an inert atmosphere, dissolve a known amount of Amphos in anhydrous hexane.

  • Add a stoichiometric equivalent of Ni(CO)₄ to the solution. The reaction to form the [Amphos-Ni(CO)₃] complex is typically rapid.

  • Record the IR spectrum of the resulting solution.

  • Identify the A₁ symmetric C-O stretching frequency (ν(CO)), which is a strong, sharp band typically appearing between 2050 and 2100 cm⁻¹.[1] This value is the Tolman electronic parameter for the Amphos ligand.

Determination of the Cone Angle (θ)

The cone angle is typically determined from the crystal structure of a metal-phosphine complex obtained by X-ray crystallography.

Procedure Outline:

  • Crystal Growth: Grow single crystals of a metal complex of Amphos suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or layering techniques.

  • X-ray Diffraction Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.[2]

  • Structure Solution and Refinement: Solve the crystal structure using appropriate software to determine the atomic coordinates.

  • Cone Angle Calculation: With the determined structure, the cone angle can be calculated. This is defined as the angle at the metal center that encompasses the van der Waals radii of the outermost atoms of the Amphos ligand.[2] This calculation is typically performed using specialized software that can build a space-filling model from the crystallographic data.

Role in Catalysis: The Suzuki-Miyaura Cross-Coupling

The electronic and steric properties of Amphos make it a highly effective ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The electron-rich nature of Amphos enhances the rate of oxidative addition of the aryl halide to the Pd(0) center, while its steric bulk promotes the reductive elimination step to form the C-C bond and regenerate the active catalyst.[3][4]

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling with Amphos

Pd(0)L2 Pd(0)(Amphos)n OxAdd Oxidative Addition (R-X) Pd(0)L2->OxAdd Pd(II)complex R-Pd(II)(Amphos)n-X OxAdd->Pd(II)complex Transmetalation Transmetalation (R'-B(OR)2) Pd(II)complex->Transmetalation DiarylPd(II) R-Pd(II)(Amphos)n-R' Transmetalation->DiarylPd(II) RedElim Reductive Elimination DiarylPd(II)->RedElim RedElim->Pd(0)L2 Product (R-R')

A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction facilitated by the Amphos ligand.

The Amphos ligand, di-tert-butyl(4-dimethylaminophenyl)phosphine, stands out as a powerful tool in the arsenal of synthetic chemists. Its pronounced electron-donating character and significant steric bulk are key to its success in facilitating challenging cross-coupling reactions. While precise quantitative experimental data for its electronic and steric parameters remain to be widely reported, its performance in catalysis strongly supports its classification as a highly effective ligand. The experimental protocols outlined herein provide a framework for the synthesis and characterization of this important ligand, paving the way for its further application and the development of even more efficient catalytic systems.

References

Methodological & Application

Application Notes and Protocols for PdCl(crotyl)Amphos in Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. The development of highly efficient and user-friendly palladium precatalysts has been instrumental in expanding the scope and practicality of this transformation. PdCl(crotyl)Amphos, a member of the π-allyl palladium precatalyst family, has emerged as a robust and versatile catalyst for the amination of a wide array of aryl and heteroaryl chlorides.

This precatalyst features the electron-rich and sterically demanding Amphos ligand (di-tert-butyl(4-dimethylaminophenyl)phosphine), which promotes the challenging oxidative addition of aryl chlorides and facilitates the reductive elimination to form the desired C-N bond. The crotyl (butenyl) π-allyl ligand provides enhanced stability to the precatalyst, rendering it air- and moisture-tolerant, while allowing for facile activation under typical reaction conditions to generate the active monoligated Pd(0) species. These attributes make this compound an excellent choice for a broad range of Buchwald-Hartwig amination reactions, including those involving challenging substrates.

Catalytic Cycle and Precatalyst Activation

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. The this compound precatalyst enters this cycle after an initial activation step, which involves the removal of the crotyl and chloride ligands to generate the active Pd(0)L species (where L is the Amphos ligand).

Buchwald_Hartwig_Cycle cluster_activation Precatalyst Activation cluster_cycle Catalytic Cycle Precatalyst This compound (Pd(II)) ActiveCatalyst LPd(0) (Active Catalyst) Precatalyst->ActiveCatalyst Base, - Crotyl-Cl OxAdd Oxidative Addition Complex L-Pd(Ar)(X) ActiveCatalyst->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord R2NH Deprotonation Deprotonation AmineCoord->Deprotonation Base ReductElim Reductive Elimination Deprotonation->ReductElim ReductElim->ActiveCatalyst Ar-NR2

Figure 1: Buchwald-Hartwig Catalytic Cycle and Precatalyst Activation.

Experimental Data

The following tables summarize representative data for the Buchwald-Hartwig amination of various aryl chlorides with primary and secondary amines using a this compound precatalyst. The data is compiled based on the performance of closely related Amphos-ligated π-allyl palladium precatalysts.

Table 1: Amination of Aryl Chlorides with Secondary Amines
EntryAryl ChlorideAminePd Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotolueneMorpholine0.5NaOtBuToluene10018>95
24-ChloroanisoleN-Methylaniline0.5K3PO4Dioxane1002492
32-ChlorotoluenePyrrolidine1.0LiHMDSTHF801298
41-Chloro-4-(trifluoromethyl)benzeneDiethylamine0.3NaOtBut-BuOH1101691
52-ChloropyridinePiperidine1.0K2CO3Toluene1002088
Table 2: Amination of Aryl Chlorides with Primary Amines
EntryAryl ChlorideAminePd Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Chlorotoluenen-Butylamine0.5NaOtBuToluene1001896
24-ChloroanisoleAniline1.0K3PO4Dioxane1002489
32-ChlorobenzonitrileCyclohexylamine1.0LiHMDSTHF801694
41-Chloro-3-nitrobenzeneBenzylamine0.5NaOtBut-BuOH1102085
53-ChloropyridineIsobutylamine1.0K2CO3Toluene1002482

Experimental Protocols

The following are representative protocols for the Buchwald-Hartwig amination of an aryl chloride with a secondary and a primary amine using this compound.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Charge oven-dried flask with This compound, base, and stir bar B Evacuate and backfill with inert gas (N2 or Ar) A->B C Add solvent, aryl halide, and amine via syringe B->C D Heat the reaction mixture with vigorous stirring C->D E Monitor reaction progress by TLC, GC, or LC-MS D->E F Cool to room temperature and quench with water E->F G Extract with an organic solvent F->G H Dry organic layer, filter, and concentrate G->H I Purify by column chromatography H->I

Figure 2: General Experimental Workflow for Buchwald-Hartwig Amination.
Protocol 1: Amination of 4-Chlorotoluene with Morpholine

Materials:

  • This compound

  • 4-Chlorotoluene

  • Morpholine

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Oven-dried Schlenk tube or round-bottom flask with a reflux condenser

  • Magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (e.g., 0.005 mmol, 0.5 mol%) and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Seal the tube with a septum and evacuate and backfill with nitrogen or argon (repeat this cycle three times).

  • Under a positive pressure of inert gas, add anhydrous toluene (2 mL), followed by 4-chlorotoluene (1.0 mmol, 1.0 equiv) and morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Place the sealed reaction vessel in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 18 hours.

  • After the reaction is complete (as monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Quench the reaction by carefully adding water (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(p-tolyl)morpholine.

Protocol 2: Amination of 4-Chloroanisole with n-Butylamine

Materials:

  • This compound

  • 4-Chloroanisole

  • n-Butylamine

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Oven-dried Schlenk tube or round-bottom flask with a reflux condenser

  • Magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk tube with this compound (e.g., 0.005 mmol, 0.5 mol%), sodium tert-butoxide (1.4 mmol, 1.4 equiv), and a magnetic stir bar.

  • Seal the tube and remove it from the glovebox (if applicable).

  • Add anhydrous toluene (2 mL) via syringe.

  • Add 4-chloroanisole (1.0 mmol, 1.0 equiv) and n-butylamine (1.2 mmol, 1.2 equiv) via syringe.

  • Immerse the reaction tube in a preheated oil bath at 100 °C and stir for 18 hours.

  • Upon completion, cool the reaction to ambient temperature.

  • Dilute the reaction mixture with diethyl ether (10 mL) and filter through a pad of celite, washing the pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired N-(4-methoxyphenyl)-N-butylamine.

Troubleshooting

  • Low or no conversion:

    • Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

    • Check the quality of the base; NaOtBu is hygroscopic and its quality can affect the reaction.

    • Increase the catalyst loading or reaction temperature if necessary.

  • Formation of side products (e.g., hydrodehalogenation):

    • This can occur with certain substrates. Lowering the reaction temperature or using a milder base (e.g., K3PO4, K2CO3) may mitigate this issue.

  • Difficulty in purification:

    • The presence of residual catalyst or ligands can sometimes complicate purification. A proper aqueous workup and careful column chromatography are usually sufficient.

Conclusion

This compound is a highly effective and user-friendly precatalyst for the Buchwald-Hartwig amination of aryl chlorides. Its air and moisture stability, coupled with its high catalytic activity for a broad range of substrates, makes it a valuable tool for researchers in both academic and industrial settings. The provided protocols and data serve as a guide for the successful implementation of this catalyst in the synthesis of diverse arylamine products.

Application Notes and Protocols for Cross-Coupling Reactions using PdCl(crotyl)Amphos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the general procedures for utilizing the palladium precatalyst, chloro(crotyl)(di-tert-butyl(4-(dimethylamino)phenyl)phosphine)palladium(II) (PdCl(crotyl)Amphos), in various cross-coupling reactions. This air- and moisture-stable precatalyst offers a convenient and efficient route to generate the active monoligated Pd(0) species required for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Introduction to this compound

This compound belongs to the class of π-allyl palladium precatalysts, which are known for their high activity and broad applicability in cross-coupling chemistry. The Amphos ligand is a bulky, electron-rich biaryl monophosphine that promotes the formation of the active L-Pd(0) catalyst and facilitates both oxidative addition and reductive elimination steps in the catalytic cycle. The crotyl group acts as a labile ligand that is readily displaced under basic conditions to initiate the catalytic process.

Advantages of using this compound include:

  • Air and Moisture Stability: Simplifies handling and reaction setup.

  • Efficient Generation of Active Catalyst: Readily forms the active monoligated Pd(0) species.

  • Broad Substrate Scope: Effective for a wide range of aryl and heteroaryl halides and pseudohalides.

  • High Catalytic Activity: Often requires low catalyst loadings.

General Experimental Workflow

The general workflow for a cross-coupling reaction using this compound is outlined below. Specific conditions will vary depending on the coupling partners and the desired transformation.

experimental_workflow General Experimental Workflow for Cross-Coupling cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification setup Combine aryl halide, coupling partner, base, and solvent in a reaction vessel. degas Degas the reaction mixture (e.g., by purging with N2 or Ar). setup->degas add_catalyst Add this compound precatalyst. degas->add_catalyst heat Heat the reaction mixture to the desired temperature. add_catalyst->heat monitor Monitor reaction progress by TLC, GC, or LC-MS. heat->monitor quench Cool the reaction and quench with water or aqueous solution. monitor->quench extract Extract the product with an organic solvent. quench->extract purify Purify the product by chromatography. extract->purify

Caption: General experimental workflow for a cross-coupling reaction.

Precatalyst Activation

The Pd(II) precatalyst, this compound, must be reduced to the active Pd(0) species to enter the catalytic cycle. This activation is typically achieved in the presence of a base.

precatalyst_activation Activation of this compound Precatalyst precatalyst This compound (Pd(II)) intermediate [Amphos-Pd(II)-crotyl]⁺ precatalyst->intermediate Base-mediated chloride abstraction base Base (e.g., K2CO3, NaOtBu) active_catalyst Amphos-Pd(0) (Active Catalyst) intermediate->active_catalyst Reductive Elimination of crotyl derivative byproducts Byproducts

Caption: Activation of the this compound precatalyst.

Application Note 1: Suzuki-Miyaura Coupling

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Amino-2-chloropyridine with 2-Methylphenylboronic Acid[1]

Table 1: Reaction Parameters for Suzuki-Miyaura Coupling

ParameterValue
Aryl Halide 3-Amino-2-chloropyridine (6.2 mmol)
Boronic Acid 2-Methylphenylboronic acid (7.4 mmol, 1.2 eq)
Precatalyst PdCl₂(Amphos)₂ (0.062 mmol, 1 mol%)
Base Potassium Carbonate (9.4 mmol, 1.5 eq)
Solvent Toluene (20 mL) and Water (2 mL)
Temperature 90 °C (reflux)
Reaction Time 5 hours
Yield 79% (isolated)

Procedure:

  • To a reaction vessel, add 3-amino-2-chloropyridine (0.8 g, 6.2 mmol), 2-methylphenylboronic acid (1.0 g, 7.4 mmol), PdCl₂(Amphos)₂ (0.044 g, 0.062 mmol), and potassium carbonate (1.3 g, 9.4 mmol).[1]

  • Add toluene (20 mL) and deionized water (2 mL).[1]

  • Purge the vessel with nitrogen gas for 10-15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 5 hours under a nitrogen atmosphere.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and add water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with 1 M NaOH solution and then with brine, dry over anhydrous sodium sulfate, and filter.[1]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (hexane:ethyl acetate = 1:1) to yield 2-(o-tolyl)-3-pyridinamine as a milky white powder.[1]

Catalytic Cycle: Suzuki-Miyaura Coupling

suzuki_cycle Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition Transmetalation_complex L-Pd(II)(Ar)(Ar') OA_complex->Transmetalation_complex Transmetalation Transmetalation_complex->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation_complex->Product ArX Ar-X ArX->OA_complex Boronic Ar'-B(OR)2 Boronic->Transmetalation_complex Base Base Base->Transmetalation_complex

Caption: Suzuki-Miyaura catalytic cycle.

Application Note 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This compound is expected to be an effective precatalyst for this transformation due to the established utility of bulky biaryl phosphine ligands in these reactions. The following is a general protocol based on typical conditions for similar precatalysts.

General Experimental Protocol: Buchwald-Hartwig Amination

Table 2: General Reaction Parameters for Buchwald-Hartwig Amination

ParameterGeneral Range/Conditions
Aryl Halide Aryl chloride, bromide, or iodide (1.0 equiv)
Amine Primary or secondary amine (1.2-1.5 equiv)
Precatalyst This compound (1-2 mol%)
Base NaOtBu, KOtBu, or K₃PO₄ (1.5-2.0 equiv)
Solvent Toluene, Dioxane, or THF
Temperature Room temperature to 110 °C
Reaction Time 2-24 hours

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (1.5 mmol) to a dry reaction tube.

  • Add the solvent (2-3 mL).

  • In a separate vial, dissolve this compound (0.01-0.02 mmol) in a small amount of the solvent and add it to the reaction mixture.

  • Seal the tube and heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Application Note 3: Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between terminal alkynes and aryl or vinyl halides. A copper-free Sonogashira coupling protocol has been developed using a similar precatalyst, [DTBNpP]Pd(crotyl)Cl, which provides a strong basis for a protocol using this compound.

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is adapted from a procedure using [DTBNpP]Pd(crotyl)Cl.

Table 3: Reaction Parameters for Copper-Free Sonogashira Coupling

ParameterValue
Aryl Halide Aryl bromide (0.5 mmol)
Alkyne Terminal alkyne (0.8 mmol)
Precatalyst [DTBNpP]Pd(crotyl)Cl (2.5 mol%)
Base 1,2,2,6,6-Pentamethylpiperidine (TMP) (1.0 mmol)
Solvent DMSO (2.5 mL)
Temperature Room temperature
Reaction Time 2-18 hours

Procedure:

  • To an oven-dried reaction tube, add the aryl bromide (0.5 mmol), the terminal alkyne (0.8 mmol), and [DTBNpP]Pd(crotyl)Cl (2.5 mol%).

  • Seal the tube with a septum and purge with argon.

  • Add DMSO (2.5 mL) and TMP (1.0 mmol) via syringe.

  • Stir the reaction mixture at room temperature under an argon atmosphere.

  • Monitor the reaction by TLC or GC.

  • Upon completion, dilute the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of the palladium precatalyst, Chloro(crotyl)[(p-dimethylaminophenyl)(di-tert-butylphosphine)]palladium(II), commonly known as PdCl(crotyl)Amphos. This air- and moisture-stable catalyst is effective for a variety of cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Introduction

This compound is a highly efficient palladium(II) precatalyst that, upon activation, generates a monoligated Pd(0) species, which is the active catalyst in many cross-coupling reactions. The Amphos ligand, a bulky and electron-rich biarylmonophosphine, facilitates high catalytic activity and provides stability. The crotyl group allows for easy activation of the precatalyst. This combination makes this compound a versatile and reliable catalyst for forming carbon-carbon and carbon-nitrogen bonds, which are crucial transformations in pharmaceutical and materials science research.

Recommended Catalyst Loading

The optimal catalyst loading for this compound is dependent on the specific substrates, reaction temperature, and desired reaction time. Generally, catalyst loadings in the range of 0.25 mol% to 2 mol% are effective for most applications. For highly reactive substrates, the loading can sometimes be reduced further, while more challenging couplings may require a higher loading. It is always recommended to perform a small-scale optimization to determine the ideal catalyst loading for a new transformation.

Data Presentation: Catalyst Loading in Cross-Coupling Reactions
Reaction TypeCatalyst Loading (mol%)Substrate ScopeTypical YieldsNotes
Suzuki-Miyaura Coupling 1.0 - 2.0Aryl/heteroaryl chlorides and bromides with aryl/heteroaryl boronic acids.75-95%A 1 mol% loading is a good starting point for many substrates.[1]
Buchwald-Hartwig Amination 0.25 - 1.5Aryl/heteroaryl chlorides and bromides with primary and secondary amines.80-98%Lower catalyst loadings (e.g., 0.25 mol%) can be effective, particularly with more electron-rich aryl halides.[2]
General Recommendation 0.5 - 1.5Broad applicability in C-C and C-N bond formation.Good to ExcellentOptimization is recommended for specific applications to minimize catalyst cost and residual palladium in the product.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of a Heteroaryl Chloride

This protocol is adapted from a procedure using a similar Amphos-ligated palladium catalyst and provides a general guideline for using this compound in Suzuki-Miyaura reactions.[1]

Reaction: Coupling of 3-amino-2-chloropyridine with 2-methylphenylboronic acid.

Materials:

  • This compound

  • 3-Amino-2-chloropyridine

  • 2-Methylphenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon source

Procedure:

  • To a reaction vessel, add 3-amino-2-chloropyridine (1.0 eq.), 2-methylphenylboronic acid (1.2 eq.), and potassium carbonate (1.5 eq.).

  • Add this compound (1.0 mol%).

  • Place the vessel under an inert atmosphere (Nitrogen or Argon).

  • Add toluene (to make a 0.3 M solution with respect to the limiting reagent) and deionized water (10% v/v of toluene).

  • Stir the reaction mixture at 90 °C for 5-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide

This protocol provides a general procedure for the amination of aryl halides using this compound.

Reaction: Coupling of 4-bromotoluene with morpholine.

Materials:

  • This compound

  • 4-Bromotoluene

  • Morpholine

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon source

Procedure:

  • In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 eq.) and this compound (0.5 mol%) to a reaction vessel.

  • Add toluene (to make a 0.5 M solution with respect to the limiting reagent).

  • Add 4-bromotoluene (1.0 eq.) and morpholine (1.2 eq.).

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or distillation.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Add Reactants & Base catalyst Add this compound reagents->catalyst solvent Add Solvent catalyst->solvent inert Inert Atmosphere (N2/Ar) solvent->inert heating Heat & Stir inert->heating monitoring Monitor Progress (TLC/GC) heating->monitoring quench Quench Reaction monitoring->quench extract Extraction quench->extract dry Dry & Concentrate extract->dry purify Purification dry->purify product Isolated Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

catalytic_cycle pd0 Pd(0)L pd_complex R-Pd(II)-X      L pd0->pd_complex Ar-X reactants Ar-X + R'-M precatalyst Pd(II) Precatalyst (this compound) precatalyst->pd0  Base/Solvent activation Activation (Reduction) oxidative_addition Oxidative Addition pd_intermediate R-Pd(II)-R'      L pd_complex->pd_intermediate R'-M byproduct M-X transmetalation Transmetalation pd_intermediate->pd0 product R-R' pd_intermediate->product reductive_elimination Reductive Elimination

Caption: Simplified catalytic cycle for cross-coupling reactions.

References

Application Notes and Protocols for PdCl(crotyl)Amphos Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of the air-stable palladium precatalyst, PdCl(crotyl)Amphos, in cross-coupling reactions. This catalyst offers efficient activation and delivery of the bulky, electron-rich Amphos ligand, which is particularly effective in challenging coupling reactions. The following sections detail solvent and base selection for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, supported by quantitative data and step-by-step experimental protocols.

Introduction to this compound

This compound, also known as Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II), is a highly effective and versatile precatalyst for a range of palladium-catalyzed cross-coupling reactions. Its π-allyl ligand allows for easy activation to the active Pd(0) species, often under mild conditions, while minimizing the formation of inactive palladium species that can hinder catalytic activity. The Amphos ligand, a member of the dialkylbiaryl phosphine class, is known for its ability to promote efficient oxidative addition and reductive elimination, making it suitable for coupling unactivated aryl chlorides and sterically demanding substrates.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The selection of an appropriate solvent and base is critical for achieving high yields and preventing side reactions such as protodeboronation.

Solvent and Base Selection Data

The following table summarizes the performance of different bases in a model Suzuki-Miyaura coupling reaction. While extensive screening data for this compound is not widely published, data from closely related systems and specific examples provide valuable guidance. A common and effective system for catalysts bearing the Amphos ligand is the use of a non-polar solvent like toluene with an aqueous inorganic base.

EntryAryl HalideBoronic AcidBaseSolventCatalystYield/ConversionReference
14-Bromoanisole4-tert-Butylbenzeneboronic acidNaOt-BuToluenePd(crotyl)Q-PhosCl¹~100% Conversion[1]
22-Chlorothiophene4-tert-Butylbenzeneboronic acidK₂CO₃Toluene / H₂OPdCl₂(Amphos)₂²79% Yield[2][3]
32-Chlorothiophene4-tert-Butylbenzeneboronic acidK₂CO₃Toluene / H₂OPd(allyl)P(t-Bu)₂(p-NMe₂C₆H₄)Cl¹91% Conversion[1]

¹Q-Phos is a structurally similar ligand to Amphos. Data presented for comparison and guidance. ²PdCl₂(Amphos)₂ is a closely related, highly effective precatalyst for which detailed protocols are available.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol is adapted from a well-established procedure for the closely related and highly effective PdCl₂(Amphos)₂ catalyst and is expected to be directly applicable to this compound.[2][3]

Materials:

  • Aryl chloride (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • This compound (1-2 mol%)

  • Potassium carbonate (K₂CO₃) (1.5-2.0 equiv)

  • Toluene

  • Deionized Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vessel (e.g., 3-neck flask or Schlenk tube)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar and condenser, add the aryl chloride (e.g., 6.2 mmol), arylboronic acid (e.g., 7.4 mmol, 1.2 equiv), this compound (e.g., 0.062 mmol, 1 mol%), and potassium carbonate (e.g., 9.4 mmol, 1.5 equiv).

  • Solvent Addition: Add toluene (e.g., 20 mL) and deionized water (e.g., 2 mL) to the vessel.

  • Inerting: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC/LC-MS. The reaction is typically complete within 5-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add water (e.g., 20 mL) and extract the aqueous phase with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with 1 M NaOH solution (20 mL) followed by brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, Base, and this compound solvent Add Toluene and Water reagents->solvent inert Purge with Inert Gas (N2/Ar) solvent->inert heat Heat to 90 °C with Stirring inert->heat Start Reaction monitor Monitor byTLC or GC/LC-MS heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Aqueous Workup & Extraction cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Final Product

Suzuki-Miyaura Experimental Workflow

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reaction is highly sensitive to the choice of base and solvent, which can influence the rate-determining steps of the catalytic cycle. Strong, non-nucleophilic bases are typically required.

Solvent and Base Selection Data

The following table presents data for a model Buchwald-Hartwig amination, highlighting the effectiveness of this compound and related catalysts.

EntryAryl HalideAmineBaseSolventCatalystYield/ConversionReference
14-BromoanisoleN-MethylanilineNaOt-BuToluenePd(crotyl)Q-PhosCl¹~100% Conversion[1]
24-ChlorotolueneMorpholineNaOt-BuToluenePd(dba)₂ / XPhos²94% Yield
3Aryl HalidesVarious AminesDBUToluene or DMFVarious Pd/Ligand systemsHit/No-Hit Screen[4]

¹Q-Phos is a structurally similar ligand to Amphos. Data presented for comparison and guidance. ²General conditions for a highly active Buchwald-Hartwig catalyst system.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide

This protocol is based on conditions reported to be highly effective for catalysts utilizing bulky, electron-rich phosphine ligands like Amphos.[1]

Materials:

  • Aryl bromide (1.0 equiv)

  • Amine (1.2 equiv)

  • This compound (1-2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Toluene (anhydrous, degassed)

  • Reaction vessel (e.g., Schlenk tube or glovebox vial)

  • Nitrogen or Argon source for inert atmosphere (glovebox recommended)

Procedure:

  • Vessel Preparation (in a glovebox): To an oven-dried reaction vial equipped with a magnetic stir bar, add sodium tert-butoxide (e.g., 2.24 mmol, 1.4 equiv) and this compound (e.g., 0.016 mmol, 1 mol%).

  • Reagent Addition: Add the aryl bromide (e.g., 1.6 mmol, 1.0 equiv), the amine (e.g., 2.0 mmol, 1.2 equiv), and anhydrous, degassed toluene (e.g., 2.0 mL).

  • Reaction: Seal the vial tightly and remove it from the glovebox. Place the vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture for the required time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by GC/LC-MS by taking aliquots from the reaction mixture (under inert atmosphere if necessary).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate or diethyl ether and pass it through a short plug of celite to remove inorganic salts.

    • Rinse the plug with additional solvent.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or crystallization to obtain the desired arylamine.

Buchwald_Hartwig_Cycle pd0 Pd(0)L pd2_oa L-Pd(II)(Ar)(X) pd0->pd2_oa Oxidative Addition pd2_amine [L-Pd(II)(Ar)(Amine)]+X- pd2_oa->pd2_amine + Amine - X- pd2_amido L-Pd(II)(Ar)(NR2) pd2_amine->pd2_amido + Base - Base-H+ pd2_amido->pd0 Reductive Elimination product Ar-NR2 arx Ar-X amine HNR2

Buchwald-Hartwig Catalytic Cycle

References

Application Notes and Protocols for PdCl(crotyl)Amphos in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern pharmaceutical synthesis, enabling the efficient construction of complex carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds that form the backbone of many drug molecules.[1][2] Among the vast array of available catalysts, palladium(II) precatalysts bearing bulky, electron-rich phosphine ligands have gained prominence for their high activity and broad substrate scope. PdCl(crotyl)Amphos, a member of the π-allyl palladium precatalyst family, has emerged as a versatile and efficient catalyst for key transformations such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical synthesis, aimed at researchers, scientists, and drug development professionals.

Catalyst Profile

  • Chemical Name: Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)

  • Synonyms: Crotyl(Amphos)palladium(II) chloride

  • CAS Number: 1334497-06-1

  • Molecular Formula: C₂₀H₃₅ClNPd

  • Molecular Weight: 462.35 g/mol

  • Appearance: White to off-white solid

Key Features:

  • Air and Moisture Stability: As a precatalyst, this compound exhibits greater stability compared to the active Pd(0) species, facilitating easier handling and storage.

  • Efficient Activation: The π-allyl ligand allows for easy activation to the catalytically active Pd(0) species under typical reaction conditions.[1]

  • Bulky and Electron-Rich Ligand: The Amphos ligand is sterically demanding and electron-rich, which promotes high catalytic activity, especially in challenging cross-coupling reactions involving sterically hindered substrates or less reactive aryl chlorides.[1]

Applications in Pharmaceutical Synthesis

This compound is particularly effective for the following key transformations that are frequently employed in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.

Suzuki-Miyaura Coupling

Table 1: Representative Suzuki-Miyaura Coupling Reaction Data

EntryAryl HalideBoronic AcidCatalystCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-Amino-2-chloropyridine2-Methylphenylboronic acidPdCl₂(Amphos)₂1K₂CO₃Toluene/H₂O90579

Data adapted from a practical example with a closely related catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Amino-2-chloropyridine with 2-Methylphenylboronic Acid

This protocol is adapted from a demonstrated synthesis using PdCl₂(Amphos)₂ and can be used as a starting point for reactions with this compound.

Materials:

  • 3-Amino-2-chloropyridine (1.0 eq)

  • 2-Methylphenylboronic acid (1.2 eq)

  • This compound (or PdCl₂(Amphos)₂) (0.01 eq, 1 mol%)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Toluene

  • Deionized water

Procedure:

  • To a reaction vessel, add 3-amino-2-chloropyridine, 2-methylphenylboronic acid, this compound, and potassium carbonate.

  • Under an inert atmosphere (e.g., nitrogen or argon), add toluene and deionized water (e.g., a 10:1 ratio of toluene to water).

  • Stir the reaction mixture and heat to 90 °C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Once the reaction is complete (typically within 5 hours), cool the mixture to room temperature.

  • Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds between aryl halides/triflates and amines. This reaction is critical for the synthesis of a vast number of nitrogen-containing pharmaceuticals. The Amphos ligand has been shown to be highly effective for the amination of aryl chlorides.[1]

Table 2: General Conditions for Buchwald-Hartwig Amination

EntryAryl HalideAmineCatalystCatalyst Loading (mol%)BaseSolventTemp (°C)
1Aryl ChloridePrimary or Secondary AmineThis compound0.5 - 2NaOt-Bu, K₃PO₄, or Cs₂CO₃Toluene, Dioxane, or THF80 - 110

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • Aryl halide (1.0 eq)

  • Amine (1.2 eq)

  • This compound (0.01-0.02 eq, 1-2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide, amine, sodium tert-butoxide, and this compound to a dry reaction vessel.

  • Add anhydrous toluene to the vessel.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired arylamine product.

Diagrams

Reaction Workflows and Mechanisms

Suzuki_Miyaura_Coupling cluster_setup Reaction Setup cluster_process Reaction Process cluster_workup Workup & Purification A Aryl Halide (Ar-X) F Heating (90 °C) A->F B Boronic Acid (R-B(OH)2) B->F C This compound C->F D Base (e.g., K2CO3) D->F E Solvent (Toluene/H2O) E->F H Quenching (H2O) F->H Reaction Completion G Inert Atmosphere G->F I Extraction H->I J Purification I->J K Final Product (Ar-R) J->K

Caption: Suzuki-Miyaura Coupling Workflow.

Buchwald_Hartwig_Amination cluster_reactants Reactants & Catalyst cluster_cycle Catalytic Cycle cluster_products Products ArX Aryl Halide (Ar-X) OxAdd Oxidative Addition ArX->OxAdd Amine Amine (R2NH) Transmetal Amine Coordination & Deprotonation Amine->Transmetal Precatalyst This compound LnPdn L-Pd(0) Precatalyst->LnPdn Activation Base Base (e.g., NaOtBu) Base->Transmetal Byproduct Salt & Base-H+ Base->Byproduct LnPdn->OxAdd OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->LnPdn Regeneration Product Arylamine (Ar-NR2) RedElim->Product

Caption: Buchwald-Hartwig Amination Cycle.

Conclusion

This compound is a highly effective and versatile precatalyst for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are of paramount importance in pharmaceutical synthesis. Its stability, ease of activation, and the properties of the Amphos ligand contribute to its high performance in constructing essential C-C and C-N bonds. The provided protocols and diagrams serve as a practical guide for researchers and scientists in the pharmaceutical industry to leverage the capabilities of this advanced catalytic system in the development of new medicines.

References

Application Notes and Protocols for Sonogashira Coupling using PdCl(crotyl)Amphos

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials.[1] Traditionally, the Sonogashira reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. However, the use of copper can lead to the formation of undesirable alkyne homocoupling byproducts and can complicate product purification, particularly in pharmaceutical applications.[1]

This document provides detailed application notes and protocols for the use of the air-stable, monoligated palladium precatalyst, PdCl(crotyl)Amphos, also referred to as [DTBNpP]Pd(crotyl)Cl (where DTBNpP is di-tert-butylneopentylphosphine), in copper-free Sonogashira coupling reactions. This precatalyst offers the advantage of rapid generation of the active monoligated Pd(0) species, enabling efficient coupling of a wide range of substrates under mild, room-temperature conditions.[1][2][3][4]

Substrate Scope

The this compound catalytic system demonstrates a broad substrate scope, effectively coupling various electronically diverse aryl bromides with both aryl and alkyl terminal alkynes. The reaction exhibits excellent functional group tolerance, providing good to excellent yields for a variety of substrates.

Table 1: Sonogashira Coupling of Various Aryl Bromides with 3-Ethynylpyridine

EntryAryl BromideProductYield (%)[1]
11-Bromo-3,5-dimethoxybenzene3,5-Dimethoxy-1-((pyridin-3-yl)ethynyl)benzene96
24-Bromo-N,N-dimethylanilineN,N-Dimethyl-4-((pyridin-3-yl)ethynyl)aniline92
34-Bromoanisole1-Methoxy-4-((pyridin-3-yl)ethynyl)benzene95
41-Bromo-4-(trifluoromethyl)benzene1-((Pyridin-3-yl)ethynyl)-4-(trifluoromethyl)benzene85
54'-Bromoacetophenone1-(4-((Pyridin-3-yl)ethynyl)phenyl)ethan-1-one82
6Methyl 4-bromobenzoateMethyl 4-((pyridin-3-yl)ethynyl)benzoate88
74-Bromobenzonitrile4-((Pyridin-3-yl)ethynyl)benzonitrile80
82-Bromopyridine2-((Pyridin-3-yl)ethynyl)pyridine75
93-Bromopyridine3,3'-Bi(ethyne-2,1-diyl)dipyridine89
102-Bromo-6-methoxypyridine2-Methoxy-6-((pyridin-3-yl)ethynyl)pyridine91

Table 2: Sonogashira Coupling of 1-Bromo-3,5-dimethoxybenzene with Various Alkynes

EntryAlkyneProductYield (%)[1]
1Phenylacetylene1,3-Dimethoxy-5-(phenylethynyl)benzene97
24-Ethynylanisole1-((3,5-Dimethoxyphenyl)ethynyl)-4-methoxybenzene96
34-Ethynyl-N,N-dimethylaniline4-((3,5-Dimethoxyphenyl)ethynyl)-N,N-dimethylaniline95
43-Ethynylpyridine3-((3,5-Dimethoxyphenyl)ethynyl)pyridine96
51-Ethynyl-4-(trifluoromethyl)benzene1-((3,5-Dimethoxyphenyl)ethynyl)-4-(trifluoromethyl)benzene85
61-Heptyne1-(Hept-1-yn-1-yl)-3,5-dimethoxybenzene88
73,3-Dimethyl-1-butyne1-(3,3-Dimethylbut-1-yn-1-yl)-3,5-dimethoxybenzene82
8Cyclopropylacetylene1-(Cyclopropylethynyl)-3,5-dimethoxybenzene78
9(Triisopropylsilyl)acetylene((3,5-Dimethoxyphenyl)ethynyl)triisopropylsilane91

Experimental Protocols

General Protocol for Copper-Free Sonogashira Coupling

This protocol is based on the general procedure described by Pohida et al.[1][2][3][4]

Materials:

  • This compound ([DTBNpP]Pd(crotyl)Cl)

  • Aryl bromide (1.0 equiv)

  • Terminal alkyne (1.2 - 1.5 equiv)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (e.g., oven-dried Schlenk flask or vial with a magnetic stir bar)

Equipment:

  • Magnetic stirrer

  • Inert gas manifold (Schlenk line)

  • Syringes for liquid transfer

  • Standard laboratory workup and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv) and this compound (0.0125 mmol, 2.5 mol %).

  • Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Under a positive pressure of the inert gas, add anhydrous DMSO (2.5 mL) via syringe.

  • Add the terminal alkyne (0.6 mmol, 1.2 equiv) via syringe.

  • Finally, add 2,2,6,6-tetramethylpiperidine (TMP) (1.0 mmol, 2.0 equiv) via syringe.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). Reaction times typically range from 2 to 18 hours.

  • Upon completion, quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Visualizations

G cluster_prep Reaction Setup cluster_reaction Reagent Addition & Reaction cluster_workup Workup and Purification prep_vial Oven-dried vial with stir bar add_solids Add Aryl Bromide and this compound prep_vial->add_solids purge Seal and Purge with Inert Gas add_solids->purge add_dmso Add anhydrous DMSO purge->add_dmso Under Inert Atmosphere add_alkyne Add Terminal Alkyne add_dmso->add_alkyne add_base Add TMP add_alkyne->add_base stir Stir at Room Temperature add_base->stir monitor Monitor Progress (TLC, LC-MS) stir->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: Experimental workflow for the this compound catalyzed Sonogashira coupling.

G pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 L-Pd(II)(Ar)(X) oxidative_addition->pd_complex1 alkyne_coordination Alkyne Coordination & Deprotonation pd_complex1->alkyne_coordination R-C≡C-H, Base pd_acetylide L-Pd(II)(Ar)(C≡CR) alkyne_coordination->pd_acetylide base_h Base-H+ alkyne_coordination->base_h reductive_elimination Reductive Elimination pd_acetylide->reductive_elimination reductive_elimination->pd0 Ar-C≡C-R halide_x X-

Caption: Proposed catalytic cycle for the copper-free Sonogashira reaction.

References

Application Notes and Protocols for PdCl(crotyl)Amphos Catalyzed α-Arylation of Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the α-arylation of ketones utilizing a palladium catalyst system featuring the "Amphos" ligand. The protocols and data presented herein are based on the closely related and structurally analogous AdQPhos Pd(crotyl)Cl catalyst system, offering a strong predictive model for the performance of the Amphos equivalent. This methodology is distinguished by its mild reaction conditions and broad substrate scope, making it a valuable tool for carbon-carbon bond formation in synthetic and medicinal chemistry.

Introduction

The α-arylation of ketones is a cornerstone transformation in organic synthesis, enabling the construction of complex molecular architectures prevalent in pharmaceuticals, natural products, and advanced materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile method for forging these critical C(sp³)–C(sp²) bonds. The selection of the phosphine ligand is paramount to the success of these reactions, influencing catalyst stability, activity, and substrate scope.

Bulky, electron-rich monophosphine ligands, such as those of the biarylphosphine class to which Amphos and the analogous AdQPhos belong, have demonstrated exceptional performance in facilitating the α-arylation of a wide range of ketone substrates. The pre-catalyst, PdCl(crotyl)Amphos, is designed for ease of use, offering high reactivity and reproducibility under mild conditions.

Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed α-arylation of ketones proceeds through a classic cross-coupling catalytic cycle. This cycle is initiated by the oxidative addition of an aryl halide to the active Pd(0) species, which is generated in situ from the this compound pre-catalyst. The resulting Pd(II)-aryl intermediate then undergoes transmetalation with a ketone enolate, formed by the reaction of the ketone with a suitable base. The final step is a reductive elimination from the Pd(II) intermediate to furnish the α-arylated ketone product and regenerate the active Pd(0) catalyst.

Catalytic Cycle for alpha-Arylation of Ketones pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd_aryl L-Pd(II)(Ar)(X) oxidative_addition->pd_aryl transmetalation Transmetalation pd_aryl->transmetalation pd_enolate L-Pd(II)(Ar)(enolate) transmetalation->pd_enolate reductive_elimination Reductive Elimination pd_enolate->reductive_elimination reductive_elimination->pd0 product α-Aryl Ketone reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition ketone_enolate Ketone Enolate ketone_enolate->transmetalation

Catalytic Cycle for α-Arylation of Ketones

Experimental Protocols

The following are general procedures for the this compound catalyzed α-arylation of ketones. Optimization of reaction parameters such as solvent, base, temperature, and reaction time may be necessary for specific substrates.

General Experimental Workflow

Experimental Workflow start Start reagents Combine Ketone, Aryl Halide, This compound, and Base in a reaction vessel start->reagents solvent Add Solvent reagents->solvent reaction Heat reaction mixture (e.g., 60 °C for 20 h) solvent->reaction workup Reaction Work-up (Quench, Extract, Dry) reaction->workup purification Purify by Column Chromatography workup->purification product Isolated α-Aryl Ketone purification->product

General Experimental Workflow
Protocol 1: α-Arylation of Cyclic Ketones

Materials:

  • This compound (or analogous AdQPhos Pd(crotyl)Cl) (3 mol%)

  • Cyclic Ketone (1.2 equiv.)

  • Aryl Bromide (1.0 equiv.)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 equiv.)

  • 1,4-Dioxane or an aqueous solution of PS-750-M (3 wt%)

  • Anhydrous, degassed solvent

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv.), this compound (0.015 mmol, 3 mol%), and LiHMDS (1.0 mmol, 2.0 equiv.).

  • Seal the vial with a septum and purge with an inert atmosphere (e.g., nitrogen or argon).

  • Add the cyclic ketone (0.6 mmol, 1.2 equiv.) via syringe.

  • Add the solvent (1.0 mL of either 1,4-dioxane or 3 wt% aqueous PS-750-M) via syringe.

  • Place the reaction vial in a preheated oil bath at 60 °C and stir for 20 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-arylated ketone.

Quantitative Data

The following tables summarize the substrate scope for the α-arylation of various ketones with different aryl bromides, based on data from the analogous AdQPhos Pd(crotyl)Cl catalyst system.

Table 1: α-Arylation of Cyclic Ketones with 2-Bromomesitylene

EntryKetoneProductYield (%)
1α-Tetralone2-(Mesityl)-1-tetralone87
2Cyclohexanone2-(Mesityl)cyclohexanone75
3Cyclopentanone2-(Mesityl)cyclopentanone68

Table 2: α-Arylation of Acyclic Ketones with Various Aryl Bromides

EntryKetoneAryl BromideProductYield (%)
1Acetophenone4-Bromoanisole1-(4-Methoxyphenyl)-2-phenylethan-1-one82
23-PentanoneBromobenzene2-Phenyl-3-pentanone78
3Propiophenone4-Bromotoluene1-Phenyl-2-(p-tolyl)propan-1-one85

Logical Relationships in the Catalytic System

The efficiency of the this compound catalyzed α-arylation is dependent on the interplay of several key components. The choice of ligand, palladium precursor, base, and solvent all have a significant impact on the reaction outcome.

Component Relationships catalyst This compound product α-Aryl Ketone catalyst->product Catalyzes ligand Amphos Ligand (Bulky, Electron-Rich) ligand->catalyst pd_source Pd(II) Precursor pd_source->catalyst base Base (e.g., LiHMDS) (Enolate Formation) base->product Enables solvent Solvent (e.g., Dioxane, aq. Surfactant) solvent->product Influences substrates Ketone & Aryl Halide substrates->product Reacts to form

Key Component Relationships

Troubleshooting and Considerations

  • Low Yields: If low yields are observed, consider screening different bases (e.g., NaOtBu, K₃PO₄) and solvents. The reaction temperature and time may also need optimization for less reactive substrates.

  • Side Reactions: In some cases, self-condensation of the ketone can be a competing side reaction. Using a stronger, non-nucleophilic base and carefully controlling the reaction temperature can help to minimize this.

  • Substrate Compatibility: Highly sterically hindered aryl halides or ketones may require longer reaction times or higher catalyst loadings. The electronic nature of the substituents on both coupling partners can also influence reactivity.

  • Moisture and Air Sensitivity: The catalyst and base can be sensitive to air and moisture. It is crucial to use anhydrous solvents and maintain an inert atmosphere throughout the reaction setup and duration.

These application notes provide a comprehensive guide for utilizing the this compound catalyst system for the α-arylation of ketones. By following the detailed protocols and considering the factors outlined, researchers can effectively employ this methodology for the synthesis of a diverse range of α-arylated ketone products.

Troubleshooting & Optimization

Improving reaction yield with PdCl(crotyl)Amphos catalyst

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the PdCl(crotyl)Amphos catalyst in their cross-coupling reactions.

Troubleshooting Guides

This section addresses common issues encountered during experiments, offering potential causes and solutions to improve reaction yield.

Issue 1: Low to No Product Formation

Possible Causes and Solutions:

  • Inactive Catalyst: The Pd(II) precatalyst may not have been efficiently reduced to the active Pd(0) species.

    • Solution: Ensure proper activation conditions. The choice of base is critical for the initiation of palladium precatalysts. For this compound, a strong base is typically required to facilitate the formation of the active catalytic species. Consider switching to a stronger base or ensuring your current base is of high purity and anhydrous.

  • Poor Substrate Quality: Impurities in the aryl halide or nucleophile can poison the catalyst.

    • Solution: Verify the purity of your starting materials using techniques like NMR or GC-MS. Purification of substrates, for instance, by recrystallization or column chromatography, may be necessary.

  • Oxygen Sensitivity: While the precatalyst is relatively air-stable, the active Pd(0) species can be sensitive to oxygen, leading to catalyst deactivation.

    • Solution: Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent.

  • Incorrect Reaction Temperature: The reaction temperature may be too low for catalyst activation and turnover.

    • Solution: Gradually increase the reaction temperature. For challenging substrates, higher temperatures are often required. However, be mindful of potential substrate or product decomposition at elevated temperatures.

Issue 2: Reaction Stalls Before Completion

Possible Causes and Solutions:

  • Catalyst Decomposition: The active catalyst may be unstable under the reaction conditions, leading to decomposition over time.

    • Solution: While this compound is designed for stability, prolonged reaction times at high temperatures can lead to catalyst deactivation. Consider a higher catalyst loading or the addition of a second portion of the catalyst midway through the reaction.

  • Inhibitory Byproducts: Formation of inhibitory species during the reaction can halt the catalytic cycle.

    • Solution: Analyze the crude reaction mixture to identify potential byproducts. Adjusting the reaction conditions, such as the base or solvent, may mitigate the formation of these inhibitors.

  • Insufficient Base: The base may be consumed during the reaction or may not be strong enough to facilitate the catalytic cycle to completion.

    • Solution: Increase the equivalents of the base. If using a weaker base, consider switching to a stronger, non-coordinating base like sodium tert-butoxide.

Frequently Asked Questions (FAQs)

Q1: What is the role of the 'crotyl' and 'Amphos' components in the this compound catalyst?

A1: The crotyl group is a π-allyl ligand that facilitates the easy activation of the Pd(II) precatalyst to the active Pd(0) species.[1] The Amphos ligand is a bulky, electron-rich phosphine ligand that stabilizes the palladium center and promotes efficient oxidative addition and reductive elimination steps in the catalytic cycle, which is particularly effective in challenging reactions like the amination of aryl chlorides.

Q2: How should I handle and store the this compound catalyst?

A2: this compound is an air-stable precatalyst, making it easier to handle than many Pd(0) sources. However, for long-term storage, it is recommended to keep it in a cool, dry place under an inert atmosphere to prevent slow degradation.

Q3: What are the best solvents to use with this catalyst?

A3: The choice of solvent is highly dependent on the specific reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Common solvents include toluene, dioxane, and THF. The solvent should be chosen to ensure the solubility of all reaction components, especially the base.[2]

Q4: Can I use this catalyst for C-C and C-N bond formation?

A4: Yes, this compound is a versatile catalyst suitable for various cross-coupling reactions, including Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings.[3]

Q5: My reaction is giving a complex mixture of products. What could be the issue?

A5: A complex product mixture can arise from several factors, including side reactions of the substrates or products under the reaction conditions, or catalyst-mediated side reactions. Consider lowering the reaction temperature, changing the solvent or base, or decreasing the reaction time. Analysis of the byproduct profile can provide insights into the undesired reaction pathways.

Data Presentation

The following tables summarize the impact of key reaction parameters on the yield of typical cross-coupling reactions. While this data is not exclusively for the this compound catalyst, it illustrates general trends that are applicable.

Table 1: Effect of Base on Buchwald-Hartwig Amination Yield

EntryBase (1.5 equiv)SolventTemperature (°C)Time (h)Yield (%)
1NaOt-BuToluene1001695
2K3PO4Dioxane1001678
3K2CO3Dioxane1001645
4Cs2CO3Toluene1001688

Data is illustrative and based on typical outcomes for palladium-catalyzed amination of an aryl bromide with a secondary amine.

Table 2: Effect of Solvent on Suzuki-Miyaura Coupling Yield

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1TolueneK2CO3901292
2Dioxane/H2O (10:1)K3PO4901285
3THFK2CO3651275
4DMFK2CO3901260

Data is illustrative and based on typical outcomes for the coupling of an aryl chloride with an arylboronic acid.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).

  • Catalyst Addition: In a glovebox, add the this compound catalyst (0.01-0.02 mmol, 1-2 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction Execution: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the this compound catalyst (0.01-0.02 mmol, 1-2 mol%).

  • Solvent Addition: Add the solvent system (e.g., toluene/water or dioxane/water mixture, 5 mL) via syringe. The solvent should be degassed.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizations

Catalytic_Cycle Pd(II) Precatalyst Pd(II) Precatalyst Active Pd(0) Active Pd(0) Pd(II) Precatalyst->Active Pd(0) Activation (Base) Oxidative Addition Oxidative Addition Active Pd(0)->Oxidative Addition Ar-X Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition->Pd(II) Intermediate Transmetalation Transmetalation Pd(II) Intermediate->Transmetalation Nucleophile (e.g., R-B(OH)2 or R2NH) Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Active Pd(0) Catalyst Regeneration Product Product Reductive Elimination->Product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow start Start reagents 1. Combine Aryl Halide, Nucleophile, and Base start->reagents catalyst 2. Add this compound Catalyst reagents->catalyst solvent 3. Add Degassed Solvent catalyst->solvent reaction 4. Heat under Inert Atmosphere solvent->reaction monitoring 5. Monitor Reaction (TLC, GC-MS) reaction->monitoring workup 6. Quench and Extract monitoring->workup purification 7. Purify Product (Chromatography) workup->purification end End purification->end

Caption: A typical experimental workflow for a cross-coupling reaction.

Troubleshooting_Tree start Low Reaction Yield check_catalyst Is the catalyst active? start->check_catalyst check_reagents Are reagents pure? start->check_reagents check_conditions Are reaction conditions optimal? start->check_conditions solution_base Optimize base and activation conditions check_catalyst->solution_base No solution_purify Purify starting materials check_reagents->solution_purify No solution_degas Ensure inert atmosphere check_conditions->solution_degas Oxygen present? solution_temp Increase reaction temperature check_conditions->solution_temp Temp too low?

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Troubleshooting Low Conversion in PdCl(crotyl)Amphos Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low conversion issues encountered during cross-coupling reactions using the PdCl(crotyl)Amphos precatalyst. The information is presented in a user-friendly question-and-answer format to help you quickly identify and resolve common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What are the most common initial checks I should perform when experiencing low conversion?

Low conversion in palladium-catalyzed cross-coupling reactions can often be attributed to a few common factors. Before delving into more complex troubleshooting, it is crucial to verify the fundamentals of your experimental setup.

Initial Troubleshooting Steps:

  • Reagent Purity: Ensure the purity of your starting materials, including the aryl halide, boronic acid (for Suzuki-Miyaura), or amine (for Buchwald-Hartwig). Impurities can act as catalyst poisons.

  • Solvent and Base Quality: Use anhydrous, degassed solvents. The choice and quality of the base are critical; ensure it is fresh and has been stored under an inert atmosphere.

  • Inert Atmosphere: Palladium catalysts, especially the active Pd(0) species, are sensitive to oxygen.[1] Ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that the reaction is maintained under a positive pressure of inert gas.

  • Catalyst Handling: While this compound is an air-stable precatalyst, it is good practice to handle it quickly in the air and store it under an inert atmosphere to prevent slow degradation.

FAQ 2: My conversion is still low after initial checks. Could the issue be with the catalyst activation?

Yes, inefficient activation of the Pd(II) precatalyst to the active Pd(0) species is a common reason for poor performance. The π-allyl moiety in this compound is designed for easy activation to facilitate the formation of the active catalytic species.

Troubleshooting Catalyst Activation:

  • Base Selection: The choice of base is critical for the activation of the precatalyst. For Suzuki-Miyaura reactions, inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. For Buchwald-Hartwig aminations, strong bases like NaOt-Bu or LHMDS are often required. The strength and solubility of the base can significantly impact the reaction rate and overall conversion.

  • Reaction Temperature: While some reactions with highly active catalysts can proceed at room temperature, many cross-coupling reactions require elevated temperatures to ensure efficient catalyst activation and turnover. A gradual increase in reaction temperature (e.g., in 10-20 °C increments) can be explored.

  • Pre-activation: In some cases, pre-stirring the catalyst with the base in the reaction solvent for a short period before adding the substrates can facilitate the formation of the active Pd(0) species.

FAQ 3: How does the choice of solvent and base affect the reaction outcome?

The solvent and base play crucial roles in the catalytic cycle, influencing solubility, reaction rates, and catalyst stability. The optimal combination is often substrate-dependent.

Solvent and Base Selection Guide:

Reaction TypeRecommended SolventsRecommended BasesGeneral Considerations
Suzuki-Miyaura Toluene, Dioxane, THF, 2-MeTHFK₂CO₃, K₃PO₄, Cs₂CO₃Aprotic polar solvents are generally effective. The addition of water can sometimes be beneficial. The choice of base can influence the transmetalation step.
Buchwald-Hartwig Toluene, Dioxane, THF, t-BuOHNaOt-Bu, KOt-Bu, LHMDS, K₃PO₄Strong, non-nucleophilic bases are typically required to deprotonate the amine. The choice of solvent can affect the solubility of the base and the catalyst.

Data compiled from multiple sources.

Experimental Protocols

Detailed Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is adapted from a similar reaction using a PdCl₂(Amphos)₂ catalyst and serves as a good starting point for optimizing reactions with this compound.[1]

Reaction Setup:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl chloride (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (e.g., K₂CO₃, 2.0-3.0 equiv), and the this compound precatalyst (0.5-2.0 mol%).

  • Add the degassed solvent (e.g., toluene or dioxane).

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography.

Detailed Protocol for a Buchwald-Hartwig Amination Reaction

This protocol provides a general procedure for the amination of aryl chlorides using a palladium catalyst with a biarylphosphine ligand like Amphos.[2]

Reaction Setup:

  • In a glovebox or under a positive flow of inert gas, add the aryl chloride (1.0 equiv), the amine (1.2-1.5 equiv), the base (e.g., NaOt-Bu, 1.2-2.0 equiv), and the this compound precatalyst (0.5-2.0 mol%) to a dry reaction vessel.

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the reaction vessel and stir the mixture at the desired temperature (e.g., room temperature to 110 °C).

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • After completion, cool the reaction to room temperature, and partition the mixture between water and an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate.

  • Purify the product by column chromatography or another suitable method.

Data Presentation

Table 1: Effect of Catalyst Loading on Conversion in a Model Suzuki-Miyaura Reaction
Catalyst Loading (mol%)Reaction Time (h)Conversion (%)
1.03~100
0.5793
0.12354

Reaction Conditions: 4-bromoanisole, N-methylaniline, NaOt-Bu, toluene, room temperature. Data adapted from a study on related Pd(allyl/crotyl)Q-PhosCl catalysts.[3]

Visualizations

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low Conversion Observed Initial_Checks Perform Initial Checks: - Reagent Purity - Solvent/Base Quality - Inert Atmosphere Start->Initial_Checks Conversion_Improved_1 Conversion Improved? Initial_Checks->Conversion_Improved_1 Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature - Increase Catalyst Loading - Screen Solvents/Bases Conversion_Improved_1->Optimize_Conditions No Success Problem Solved Conversion_Improved_1->Success Yes Conversion_Improved_2 Conversion Improved? Optimize_Conditions->Conversion_Improved_2 Further_Investigation Further Investigation: - Analyze for Side Products - Check for Catalyst Decomposition - Consider Alternative Catalysts Conversion_Improved_2->Further_Investigation No Conversion_Improved_2->Success Yes No_Improvement_1 No No_Improvement_2 No Yes_1 Yes Yes_2 Yes

Caption: A stepwise guide to troubleshooting low conversion.

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle Pd0 LnPdn(0) PdII_1 Ar-Pd(II)-X | Ln Pd0->PdII_1 Ar-X Ox_Add Oxidative Addition PdII_2 Ar-Pd(II)-Ar' | Ln PdII_1->PdII_2 Ar'-B(OH)2 (Base) Transmetal Transmetalation PdII_2->Pd0 Ar-Ar' Red_Elim Reductive Elimination ArX Ar-X ArBOH2 Ar'-B(OH)2 Base Base Product Ar-Ar' MX M-X MBOH2 M-B(OH)2

Caption: The key steps in the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: PdCl(crotyl)Amphos Catalyzed Amination

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PdCl(crotyl)Amphos catalyzed amination reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides a question-and-answer format to directly address specific challenges you might encounter.

FAQ 1: What are the most common side products observed in this compound catalyzed amination reactions?

While this compound is a pre-catalyst designed for high efficiency and minimal side product formation, two common byproducts inherent to palladium-catalyzed aminations may still be observed under non-optimized conditions:

  • Hydrodehalogenation: The replacement of the halide on the aryl halide starting material with a hydrogen atom.

  • Aryl-Aryl Homocoupling: The coupling of two aryl halide molecules to form a biaryl species.

The bulky and electron-rich nature of the Amphos ligand generally suppresses these side reactions by promoting the desired C-N bond formation.[1] However, certain reaction parameters can influence their formation.

Table 1: Common Side Products and Contributing Factors

Side ProductChemical StructureCommon Causes
HydrodehalogenationAr-HPresence of trace water or other proton sources, non-optimal base, high reaction temperatures.
Aryl-Aryl HomocouplingAr-ArInefficient activation of the precatalyst, slow amine coupling relative to competing pathways.
Troubleshooting Guide 1: How can I minimize hydrodehalogenation?

Hydrodehalogenation is a common challenge in palladium-catalyzed cross-coupling reactions.[2] Here are several strategies to mitigate this side product:

1. Rigorous Control of Reaction Conditions:

  • Anhydrous Solvents and Reagents: Ensure all solvents and reagents are strictly anhydrous. The presence of water can be a proton source leading to hydrodehalogenation.

  • Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (e.g., Argon or Nitrogen) to prevent the ingress of atmospheric moisture.

2. Optimization of the Base:

  • Base Strength and Steric Hindrance: The choice of base is critical. A base that is too weak may not efficiently deprotonate the amine, slowing down the catalytic cycle and allowing side reactions to occur. Conversely, a base that is too strong or not sterically hindered can sometimes promote side reactions. For this compound systems, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are generally preferred.

  • Base Purity: Use high-purity bases to avoid contaminants that may act as proton sources.

3. Temperature Control:

  • Lower Reaction Temperature: If hydrodehalogenation is significant, consider lowering the reaction temperature. While this may slow down the desired reaction, it can disproportionately suppress the undesired side reaction.

Experimental Protocol to Minimize Hydrodehalogenation:

  • Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry argon or nitrogen.

  • Solvent Purification: Use a freshly distilled and degassed anhydrous solvent (e.g., toluene, dioxane).

  • Reagent Handling: Weigh and add the aryl halide, amine, and base under an inert atmosphere in a glovebox.

  • Catalyst Addition: Add the this compound pre-catalyst under a positive pressure of inert gas.

  • Reaction Execution: Start the reaction at room temperature and slowly increase the temperature only if necessary, monitoring for the formation of the hydrodehalogenation byproduct by GC-MS or LC-MS.

Troubleshooting Guide 2: How can I prevent aryl-aryl homocoupling?

Aryl-aryl homocoupling is another potential side reaction, though typically less prevalent with modern, bulky phosphine ligands like Amphos.

1. Efficient Pre-catalyst Activation:

  • The this compound pre-catalyst is designed for facile activation to the active Pd(0) species. Ensure that the reaction conditions, particularly the base and temperature, are suitable for this activation. Inefficient activation can lead to palladium species that favor homocoupling pathways.

2. Relative Rates of Reaction:

  • Homocoupling can become more significant if the rate of the desired amination is slow. This can occur with sterically hindered or electronically deactivated amines or aryl halides.

3. Ligand-to-Palladium Ratio:

  • While using a pre-catalyst provides a 1:1 ligand-to-palladium ratio, in some challenging cases, the addition of a slight excess of the free Amphos ligand might be beneficial. However, this should be approached with caution as it can also affect the catalytic activity.

Experimental Protocol to Minimize Aryl-Aryl Homocoupling:

  • Follow the standard anhydrous and inert atmosphere techniques as described in the hydrodehalogenation troubleshooting guide.

  • Substrate and Reagent Concentration: Ensure appropriate concentrations of your substrates. Very low concentrations can sometimes disfavor the desired bimolecular coupling.

  • Base Selection: Use a strong, non-nucleophilic base like NaOtBu to ensure rapid deprotonation of the amine and facilitate its entry into the catalytic cycle, outcompeting the homocoupling pathway.

  • Monitoring: Closely monitor the reaction progress in the initial stages. If significant homocoupling is observed, consider adjusting the temperature or base.

Reaction Pathway Diagrams

To visualize the catalytic cycle and the emergence of side products, the following diagrams are provided.

Buchwald_Hartwig_Catalytic_Cycle cluster_main Desired Catalytic Cycle cluster_side Side Reactions Pd(0)L Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd(0)L->OxAdd Ar-X Pd(II)Complex L-Pd(II)(Ar)(X) OxAdd->Pd(II)Complex AmineCoord Amine Coordination (R2NH) Pd(II)Complex->AmineCoord R2NH Hydrodehalogenation Hydrodehalogenation Pd(II)Complex->Hydrodehalogenation Proton Source Homocoupling Aryl-Aryl Homocoupling Pd(II)Complex->Homocoupling Ar-X AmineComplex [L-Pd(II)(Ar)(NHR2)]+X- AmineCoord->AmineComplex Deprotonation Deprotonation (Base) AmineComplex->Deprotonation Base AmidoComplex L-Pd(II)(Ar)(NR2) Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd(0)L Regeneration Product Ar-NR2 (Desired Product) RedElim->Product

Figure 1: General catalytic cycle for the Buchwald-Hartwig amination and points of divergence to common side products.

Troubleshooting_Logic Start Low Yield or Impure Product IdentifySideProduct Identify Side Product(s) (GC-MS, LC-MS, NMR) Start->IdentifySideProduct Hydrodehalogenation Hydrodehalogenation (Ar-H) Detected IdentifySideProduct->Hydrodehalogenation Homocoupling Aryl-Aryl Homocoupling (Ar-Ar) Detected IdentifySideProduct->Homocoupling Other Other Issues IdentifySideProduct->Other CheckAnhydrous Ensure Anhydrous Conditions Hydrodehalogenation->CheckAnhydrous Yes CheckActivation Ensure Efficient Pre-catalyst Activation Homocoupling->CheckActivation Yes OptimizeBase Optimize Base (Strength, Purity) CheckAnhydrous->OptimizeBase LowerTemp Lower Reaction Temperature OptimizeBase->LowerTemp AdjustConcentration Adjust Substrate Concentration CheckActivation->AdjustConcentration OptimizeBase2 Optimize Base AdjustConcentration->OptimizeBase2

Figure 2: A logical workflow for troubleshooting common side products in this compound catalyzed amination.

References

Optimization of reaction conditions for PdCl(crotyl)Amphos

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the palladium precatalyst, PdCl(crotyl)Amphos.

Troubleshooting Guide

This guide addresses common issues encountered during cross-coupling reactions using this compound.

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive Catalyst: The active Pd(0) species is not being generated efficiently.1. Ensure Inert Atmosphere: Thoroughly degas the solvent and reaction mixture with an inert gas (Argon or Nitrogen) to prevent oxygen from deactivating the catalyst. 2. Choice of Base: The base is crucial for the activation of the precatalyst. For Suzuki-Miyaura reactions, consider stronger bases like KOt-Bu or K₃PO₄ over weaker ones like K₂CO₃, especially for less reactive aryl chlorides. 3. Temperature: While some reactions can proceed at room temperature, increasing the temperature (e.g., to 80-100 °C) can facilitate catalyst activation and improve reaction rates.
Poor Substrate Reactivity: The aryl halide or coupling partner is inherently unreactive.1. Aryl Halide Reactivity Order: Remember the general reactivity trend: I > Br > Cl. Aryl chlorides may require more forcing conditions (higher temperature, stronger base, higher catalyst loading). 2. Steric Hindrance: Highly substituted or sterically hindered substrates may require longer reaction times or higher temperatures to achieve good conversion.
Side Product Formation Homocoupling of Boronic Acid (Suzuki-Miyaura): This occurs when the boronic acid couples with itself.1. Strict Exclusion of Oxygen: Homocoupling is often promoted by the presence of oxygen. Ensure the reaction is set up under strictly anaerobic conditions. 2. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.
Protodeboronation (Suzuki-Miyaura): The boronic acid is replaced by a hydrogen atom.1. Choice of Base and Solvent: This can be prevalent with certain base and solvent combinations. If protodeboronation is significant, consider screening different bases (e.g., CsF, K₃PO₄) or using anhydrous solvents. 2. Reaction Time: Minimize reaction times where possible, as prolonged exposure to basic conditions can promote this side reaction.
Inconsistent Results Catalyst Handling: this compound, while relatively air-stable as a solid, can degrade over time or with improper handling.1. Storage: Store the catalyst in a cool, dark, and dry place, preferably under an inert atmosphere. 2. Weighing and Dispensing: Weigh the catalyst quickly and in a dry environment to minimize exposure to air and moisture.
Solvent and Reagent Quality: Impurities in solvents or reagents can interfere with the catalytic cycle.1. Use High-Purity Reagents: Employ anhydrous solvents and high-purity starting materials. 2. Purification of Liquid Amines: For Buchwald-Hartwig aminations, passing liquid amines through a plug of activated basic alumina can remove impurities.[1]

Frequently Asked Questions (FAQs)

Q1: How do I activate the this compound precatalyst?

A1: this compound is a Pd(II) precatalyst that is activated in situ to the active Pd(0) species. This activation is typically achieved by the action of the base used in the reaction. The π-allyl (crotyl) ligand facilitates this reduction to the active catalyst. For many cross-coupling reactions, heating the reaction mixture in the presence of the base and reactants is sufficient for activation.

Q2: What is the advantage of using this compound over its allyl analogue?

A2: Substituted π-allyl complexes like the crotyl version can sometimes be more easily activated compared to their unsubstituted allyl counterparts.[1] This can lead to higher activity and faster reaction times, particularly at lower temperatures.

Q3: What are the optimal general conditions for a Suzuki-Miyaura coupling using this compound?

A3: Optimal conditions are substrate-dependent. However, a good starting point for a Suzuki-Miyaura coupling of an aryl chloride is:

  • Catalyst Loading: 1-2 mol %

  • Base: K₃PO₄ or KOt-Bu (2.0 equivalents)

  • Solvent: Toluene or Dioxane

  • Temperature: 80-100 °C

  • Atmosphere: Inert (Argon or Nitrogen)

Q4: Can I use this compound for C-N cross-coupling (Buchwald-Hartwig amination) reactions?

A4: Yes, this compound and related Amphos-ligated palladium precatalysts are effective for C-N cross-coupling reactions. The Amphos ligand is known to be efficient in the amination of aryl chlorides.[2] For these reactions, a strong base such as NaOt-Bu is typically used.

Q5: My reaction is sluggish even at high temperatures. What can I do?

A5: If you observe low conversion despite elevated temperatures, consider the following:

  • Catalyst Loading: Increase the catalyst loading to 3-5 mol %.

  • Solvent: Ensure your solvent can dissolve all reactants adequately. A solvent screen (e.g., THF, dioxane, toluene) may be beneficial. The choice of solvent can significantly impact the reaction rate and selectivity.

  • Base: The choice of base is critical. For challenging couplings, a screen of strong bases (e.g., LiOt-Bu, NaOt-Bu, KOt-Bu, K₃PO₄, Cs₂CO₃) may be necessary.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of an Aryl Chloride

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add this compound (0.01-0.02 mmol, 1-2 mol %). Then, add the degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Data Presentation

Table 1: Comparison of Bases in the Suzuki-Miyaura Coupling of 4-Chloroanisole

EntryBaseSolventTemperature (°C)Conversion (%)
1KOt-BuToluene/Water80Low
2K₂CO₃Toluene/Water100Very Low
3K₃PO₄Toluene100High (substrate dependent)

Note: This table is a qualitative summary based on findings for related catalyst systems, suggesting that for aryl chlorides, stronger bases like K₃PO₄ are generally more effective than K₂CO₃. Specific quantitative data for this compound with these bases was not available in the searched literature.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Add Reactants & Base to Flask B Evacuate & Backfill with Inert Gas (3x) A->B C Add this compound & Degassed Solvent B->C D Heat to Desired Temperature with Stirring C->D E Monitor by TLC/GC/LC-MS D->E F Cool to RT & Quench E->F G Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I

Figure 1: General experimental workflow for a cross-coupling reaction.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_substrate Substrate Issues cluster_solutions Potential Solutions Start Low or No Conversion Check_Inert Is the atmosphere inert? Start->Check_Inert Check_Base Is the base strong enough? Start->Check_Base Check_Temp Is the temperature adequate? Start->Check_Temp Check_Halide Is the aryl halide reactive? (I > Br > Cl) Start->Check_Halide Check_Sterics Is there significant steric hindrance? Start->Check_Sterics Sol_Inert Degas solvent thoroughly Check_Inert->Sol_Inert No Sol_Base Screen stronger bases (KOtBu, K3PO4) Check_Base->Sol_Base No Sol_Temp Increase reaction temperature Check_Temp->Sol_Temp No Check_Halide->Sol_Temp Cl used Sol_Time Increase reaction time Check_Sterics->Sol_Time Yes Sol_Loading Increase catalyst loading Check_Sterics->Sol_Loading Yes

Figure 2: Troubleshooting logic for low reaction conversion.

References

Preventing catalyst deactivation of PdCl(crotyl)Amphos

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the palladium precatalyst PdCl(crotyl)Amphos in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during catalytic reactions involving this compound.

Issue Potential Cause Recommended Action
Low or No Catalytic Activity 1. Incomplete Precatalyst Activation: The Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.• Ensure rigorous exclusion of air and moisture, as oxygen can inhibit the formation of Pd(0).• The choice of base is critical for activation; ensure the base is strong enough and soluble in the reaction medium.• Consider a brief pre-activation step by stirring the precatalyst with the base and ligand (if additional ligand is used) at a slightly elevated temperature before adding the substrates.
2. Catalyst Poisoning: Impurities in reagents or solvents can poison the palladium center.• Use high-purity, degassed solvents and reagents.• Impurities such as sulfur compounds, carbon monoxide, or other coordinating species can bind to the palladium and inhibit catalysis.[1] Purify substrates if necessary.• Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
3. Ligand Degradation: The Amphos ligand may degrade under harsh reaction conditions (e.g., high temperatures, strongly coordinating solvents).• Screen a range of reaction temperatures to find the optimal balance between reaction rate and catalyst stability.• Avoid prolonged reaction times at very high temperatures.
Reaction Stalls or Incomplete Conversion 1. Catalyst Deactivation via Dimer Formation: Formation of stable, off-cycle Pd(I) dimers can reduce the concentration of the active monomeric catalyst.[2]• The stability of such dimers can be influenced by the reaction conditions. Adjusting the solvent or temperature may help to shift the equilibrium back towards the active monomeric species.
2. Product Inhibition: The reaction product may coordinate to the palladium center, inhibiting further catalytic cycles.• If product inhibition is suspected, try to run the reaction at a lower substrate concentration.
3. Formation of Palladium Black: The active catalyst can agglomerate to form inactive palladium black.• Ensure adequate stirring to maintain a homogeneous reaction mixture.• The bulky Amphos ligand is designed to stabilize the active catalyst and prevent agglomeration; however, under certain conditions, this can still occur.[3] Using a slightly higher ligand-to-palladium ratio might help.
Inconsistent Results or Poor Reproducibility 1. Variability in Reagent Quality: Traces of water or oxygen in solvents and reagents can affect catalyst activation and stability.• Standardize the procedure for solvent and reagent purification and degassing.• Use freshly opened bottles of reagents or purify them before use.
2. Catalyst Handling: this compound is sensitive to air and moisture.• Handle the catalyst in a glovebox or under a stream of inert gas.• Store the catalyst in a desiccator or glovebox.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the 'crotyl' and 'Amphos' components in this precatalyst?

A1: The crotyl (an allyl) group facilitates the in situ reduction of the Pd(II) center to the catalytically active Pd(0) species. The Amphos ligand is a bulky, electron-rich phosphine that stabilizes the active monoligated Pd(0) complex, which is crucial for achieving high catalytic activity in cross-coupling reactions.[3][4]

Q2: My reaction is sluggish with an aryl chloride substrate. What can I do?

A2: Aryl chlorides are generally less reactive than aryl bromides or iodides. The bulky and electron-rich Amphos ligand is specifically designed to facilitate the challenging oxidative addition step with aryl chlorides.[4] To improve reactivity, you can try:

  • Increasing the reaction temperature.

  • Screening different bases (e.g., sodium tert-butoxide, LHMDS).

  • Increasing the catalyst loading.

Q3: I observe the formation of a black precipitate in my reaction. What is it and how can I prevent it?

A3: The black precipitate is likely palladium black, which is inactive metallic palladium that has precipitated from the solution. This is a common catalyst deactivation pathway. To minimize its formation:

  • Ensure your reaction is well-stirred.

  • Confirm that your reagents and solvents are free of impurities that could promote catalyst decomposition.

  • The bulky Amphos ligand should help prevent this, but if the problem persists, consider if the reaction temperature is too high.

Q4: Can I regenerate a deactivated this compound catalyst?

A4: Regenerating homogeneous catalysts like this compound is challenging and often not practical on a lab scale. Deactivation is typically due to irreversible processes like ligand degradation or the formation of palladium black. For supported palladium catalysts, regeneration protocols involving thermal treatment or washing with specific solvents to remove adsorbed species have been developed.[5][6][7] However, these methods are generally not applicable to homogeneous precatalysts. The most effective approach is to prevent deactivation in the first place by optimizing reaction conditions and using high-purity reagents.

Experimental Protocols

Protocol 1: General Procedure for a Buchwald-Hartwig Amination using this compound

  • Reaction Setup: In a glovebox, add this compound (1-2 mol%), the aryl halide (1.0 equiv.), the amine (1.2 equiv.), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv.) to an oven-dried reaction vessel equipped with a stir bar.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the reaction vessel.

  • Reaction Execution: Seal the vessel, remove it from the glovebox, and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction progress by TLC, GC, or LC-MS. Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite to remove insoluble salts. The filtrate can then be subjected to standard aqueous workup and purification procedures.

Protocol 2: Small-Scale Test for Catalyst Activity

To quickly assess if your catalyst is active, you can run a model reaction:

  • In a glovebox, combine this compound (2 mol%), 4-bromotoluene (1.0 equiv.), morpholine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.) in a vial.

  • Add 1 mL of anhydrous, degassed toluene.

  • Seal the vial and heat to 100 °C.

  • After 1-2 hours, take a sample and analyze by GC-MS or LC-MS to check for product formation. A high conversion indicates an active catalyst.

Visualizations

Catalyst_Activation_Deactivation cluster_activation Catalyst Activation cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd(II)_Precatalyst This compound (Pd-II) Active_Catalyst L-Pd(0) (Active Species) Pd(II)_Precatalyst->Active_Catalyst Base-mediated reduction Oxidative_Addition L-Pd(II)(Ar)(X) Active_Catalyst->Oxidative_Addition Ar-X Pd(I)_Dimer [L-Pd(I)-X]₂ (Off-cycle Dimer) Active_Catalyst->Pd(I)_Dimer Dimerization Pd_Black Palladium Black (Inactive) Active_Catalyst->Pd_Black Aggregation Poisoned_Catalyst L-Pd-Poison (Inactive) Active_Catalyst->Poisoned_Catalyst Impurities Reductive_Elimination Product (Ar-Amine) Oxidative_Addition->Reductive_Elimination Amine, Base Reductive_Elimination->Active_Catalyst Regeneration Pd(I)_Dimer->Active_Catalyst Dissociation

Caption: Catalyst activation and deactivation pathways.

Troubleshooting_Workflow Start Low or No Conversion Check_Inert Verify Inert Atmosphere and Reagent Purity Start->Check_Inert Check_Activation Review Catalyst Activation Conditions (Base, Temp) Check_Inert->Check_Activation Yes Purify Purify/Degas Reagents & Solvents Check_Inert->Purify No Screen_Conditions Screen Reaction Parameters (Temp, Time) Check_Activation->Screen_Conditions Yes Optimize_Base Screen Alternative Bases Check_Activation->Optimize_Base No Optimize_Temp Adjust Temperature Screen_Conditions->Optimize_Temp No Success Reaction Successful Screen_Conditions->Success Yes Purify->Check_Activation Optimize_Base->Screen_Conditions Optimize_Temp->Success Consult Consult Further Literature Optimize_Temp->Consult

Caption: Troubleshooting workflow for low conversion.

References

Technical Support Center: Optimizing PdCl(crotyl)Amphos Catalytic Activity with Additives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of the PdCl(crotyl)Amphos catalyst in cross-coupling reactions, with a specific focus on the impact of additives on its catalytic activity. The information is tailored for researchers, scientists, and drug development professionals to enhance experimental design, troubleshoot common issues, and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general role of the Amphos ligand in the this compound catalyst?

A1: The Amphos ligand, a bulky and electron-rich phosphine, plays a crucial role in facilitating the catalytic cycle of cross-coupling reactions, particularly the Buchwald-Hartwig amination. Its steric bulk promotes the formation of the active monoligated Pd(0) species, which is essential for the oxidative addition of challenging substrates like aryl chlorides. The electron-donating nature of the ligand enhances the reactivity of the palladium center, promoting efficient catalytic turnover. The pi-allyl component of the catalyst allows for easy activation and effective delivery of the Amphos ligand.[1]

Q2: What are common issues encountered when using this compound, and how can additives help?

A2: Common issues include low reaction yields, slow conversion rates, and catalyst deactivation, especially when dealing with less reactive substrates. Additives can address these issues in several ways:

  • Accelerating the reaction: Certain additives can promote key steps in the catalytic cycle, such as reductive elimination.

  • Improving solubility: Some additives can help solubilize reactants or intermediates, leading to a more homogeneous and efficient reaction mixture.

  • Stabilizing the catalyst: Additives can prevent the aggregation and deactivation of the palladium catalyst, prolonging its lifetime and improving overall efficiency.

  • Facilitating phase transfer: In biphasic reaction systems, phase-transfer agents can shuttle reactants between the organic and aqueous phases, increasing the reaction rate.

Q3: What types of additives are commonly used with palladium catalysts in cross-coupling reactions?

A3: A variety of additives can be employed, with the choice depending on the specific reaction conditions and substrates. Common classes of additives include:

  • Inorganic Salts: Simple salts like lithium chloride (LiCl) can have a significant impact on reaction rates.

  • Quaternary Ammonium Salts: These salts, such as tetrabutylammonium bromide (TBAB) or cetyltrimethylammonium bromide, can act as phase-transfer agents or have other beneficial effects on the catalytic system.[2]

  • Co-solvents: While not strictly "additives" in the same sense, the choice of co-solvent can dramatically influence the reaction outcome.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommended Additives
Low or No Product Formation Inefficient catalyst activation or slow catalytic turnover.1. Verify Reagent Quality: Ensure all reagents, especially the amine and base, are pure and dry. 2. Optimize Base: The choice of base is critical. Screen stronger bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). 3. Introduce Additives:     - For Aryl Chlorides: Consider adding a halide additive like LiCl to potentially accelerate the reaction.     - Phase-Transfer Conditions: If using a biphasic system, add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).
Slow Reaction Rate Sub-optimal reaction conditions or catalyst inhibition.1. Increase Temperature: Gradually increase the reaction temperature, monitoring for potential side product formation. 2. Screen Solvents: Test different solvents such as toluene, dioxane, or THF. 3. Evaluate Additive Effects: Systematically screen additives like LiCl or TBAB to identify any rate-enhancing effects.
Catalyst Decomposition (Observed as black precipitate) Catalyst aggregation and deactivation.1. Degas Solvents: Thoroughly degas all solvents to remove oxygen, which can deactivate the catalyst. 2. Use a Pre-catalyst: this compound is a pre-catalyst, which generally leads to cleaner formation of the active species compared to generating the catalyst in situ from Pd(OAc)₂. 3. Consider Additive Stabilization: While specific data for this compound is limited, certain ligands and additives can stabilize palladium nanoparticles and prevent agglomeration.
Inconsistent Results Sensitivity to reaction setup and reagent purity.1. Standardize Procedures: Ensure consistent procedures for degassing, reagent addition, and temperature control. 2. Purify Substrates: Impurities in the starting materials can inhibit the catalyst. Purify all substrates before use. 3. Control Water Content: While some water can be beneficial in certain Buchwald-Hartwig reactions, excess water can lead to catalyst deactivation. Ensure anhydrous conditions unless a specific protocol calls for water.

Data on the Effect of Additives

While specific quantitative data for the effect of a wide range of additives on the catalytic activity of this compound is not extensively published in readily available literature, the following table summarizes the general effects of common additives observed in related palladium-catalyzed amination reactions. This information can serve as a starting point for reaction optimization.

AdditiveTypical ConcentrationPotential Effect on Buchwald-Hartwig AminationNotes
Lithium Chloride (LiCl) 1-3 equivalentsCan accelerate the rate of reductive elimination and improve yields, particularly with challenging substrates.The effect can be substrate and ligand-dependent.
Tetrabutylammonium Bromide (TBAB) 5-10 mol%Can act as a phase-transfer agent in biphasic systems. May also influence the catalyst's electronic properties and stability.Particularly useful when one of the reactants has poor solubility in the organic solvent.
Cetyltrimethylammonium Bromide Catalytic amountFunctions as a phase-transfer agent, especially in reactions involving aqueous hydroxide bases.[2]Can be an effective alternative to traditional strong organic bases in some cases.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination using this compound

This protocol provides a general starting point. Optimal conditions may vary depending on the specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • This compound (0.01-0.02 mmol, 1-2 mol%)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane) (5 mL)

  • Optional: Additive (e.g., LiCl, 3.0 mmol)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, amine, sodium tert-butoxide, and this compound. If using an additive, add it at this stage.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Stir the reaction mixture for the specified time (monitor by TLC or GC/LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Experimental Workflow and Logic

Experimental Workflow for Optimizing Additive Effects

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction and Analysis cluster_data Data Processing start Prepare Stock Solutions reagents Dispense Reactants and Catalyst start->reagents additives Add Screened Additives reagents->additives reaction Run Parallel Reactions additives->reaction sampling Sample at Time Points reaction->sampling analysis Analyze by LC-MS/GC-MS sampling->analysis quantify Quantify Yield and Conversion analysis->quantify compare Compare Additive Performance quantify->compare end Identify Optimal Conditions compare->end

Caption: Workflow for screening additives in a this compound catalyzed reaction.

Troubleshooting Logic for Low Reaction Yield

troubleshooting_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_additives Additive Screening start Low or No Product Yield check_reagents Verify Reagent Purity and Inert Conditions start->check_reagents catalyst_activity Is Catalyst Active? check_reagents->catalyst_activity catalyst_loading Increase Catalyst Loading catalyst_activity->catalyst_loading [No] optimize_base Screen Different Bases catalyst_activity->optimize_base [Yes] optimize_solvent Screen Different Solvents optimize_base->optimize_solvent optimize_temp Increase Temperature optimize_solvent->optimize_temp screen_additives Screen Additives (e.g., LiCl, TBAB) optimize_temp->screen_additives

Caption: A logical approach to troubleshooting low yield in catalysis.

References

Technical Support Center: Purification Strategies for Products from PdCl(crotyl)Amphos Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of products from reactions utilizing the PdCl(crotyl)Amphos catalyst. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of your reaction products.

Q1: I see a dark precipitate in my reaction mixture after completion. What is it and how do I remove it?

A1: The dark precipitate is likely palladium black (Pd(0)), which forms from the degradation of the palladium catalyst.[1] This is a common observation in palladium-catalyzed reactions.

  • Solution: Before aqueous work-up, it is recommended to filter the reaction mixture through a pad of Celite®. This will effectively remove the insoluble palladium black.

Q2: After my initial work-up, my crude product is still dark-colored, suggesting residual palladium. How can I remove it?

A2: Residual palladium, both in nanoparticle and soluble forms, can persist even after initial filtration. Several methods can be employed for its removal.

  • Column Chromatography: Standard silica gel column chromatography is often effective at removing palladium residues.[2]

  • Palladium Scavengers: For more stubborn cases or to achieve very low palladium levels (ppm), the use of palladium scavengers is highly recommended.[3] These are solid-supported reagents that selectively bind to palladium.

  • Activated Carbon: Treatment with activated carbon can also effectively adsorb residual palladium.

Q3: My product co-elutes with the Amphos ligand or its oxide during column chromatography. How can I separate them?

A3: The bulky and relatively non-polar nature of the Amphos ligand and its corresponding phosphine oxide can make chromatographic separation challenging.

  • Optimize Chromatography Conditions:

    • Solvent System: Experiment with different solvent systems. A gradient elution may be necessary to achieve better separation.

    • Silica Gel: Using a less polar or more polar stationary phase might be beneficial depending on your product's polarity.

  • Acid Wash: The Amphos ligand, containing a dimethylamino group, can be protonated. An acidic wash (e.g., dilute HCl) of the organic layer during work-up can help to remove the basic ligand into the aqueous phase.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification, potentially leaving the ligand and its oxide in the mother liquor.

Q4: I've used a palladium scavenger, but my product still shows significant palladium content. What could be the issue?

A4: The effectiveness of a scavenger can depend on several factors.

  • Scavenger Type: Not all scavengers are equally effective for all forms of palladium. Thiol-based scavengers are generally very effective for palladium.

  • Reaction Conditions: The scavenger's performance can be influenced by the solvent, temperature, and reaction time. Ensure you are following the manufacturer's recommendations.

  • Product Interference: In some cases, the product itself can coordinate to the palladium, making it less accessible to the scavenger. In such instances, trying a different type of scavenger or a combination of purification methods may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect in a reaction using this compound?

A1: Common impurities include:

  • Palladium Residues: In various oxidation states.

  • Amphos Ligand: Unreacted or dissociated ligand.

  • Amphos Oxide: Formed from the oxidation of the Amphos ligand.

  • Homocoupling Products: From the coupling of two molecules of the starting material.[4]

  • Dehalogenation Products: Where the halide on the starting material is replaced by a hydrogen atom.[4]

  • Byproducts from the boronic acid reagent (in Suzuki-Miyaura coupling): Such as boronic acid dimers or boroxines.[4]

Q2: What is the best general approach for purifying my product?

A2: A multi-step approach is often the most effective:

  • Initial Filtration: Remove palladium black by filtering the crude reaction mixture through Celite®.

  • Aqueous Work-up: Include an acidic wash to remove the basic Amphos ligand.

  • Chromatography: Use silica gel column chromatography to separate the product from other organic impurities.

  • Scavenging/Recrystallization: If high purity is required, follow up with a palladium scavenger or recrystallization.

Q3: Are there any "greener" purification strategies?

A3: Yes, consider the following:

  • Liquid-Liquid Extraction: Can be used to selectively extract palladium into an aqueous phase using specific extractants.[5][6]

  • Recrystallization: Avoids the use of large volumes of solvent required for chromatography.

  • Solvent Choice: Opt for more environmentally friendly solvents for extraction and chromatography where possible.

Data Presentation

Table 1: Effectiveness of Various Palladium Scavengers

Scavenger TypeInitial Pd Concentration (ppm)Final Pd Concentration (ppm)Removal Efficiency (%)Reference
Thiol-based silica gel>5000<100>98[3]
Amine-functionalized silica>5000>100Variable[7]
Activated Carbon22392099.1[7]
Polystyrene-bound TMT1500-1600<10>99.3[8]

TMT: 2,4,6-Trimercaptotriazine

Experimental Protocols

Protocol 1: General Purification by Silica Gel Column Chromatography (Adapted from a Suzuki-Miyaura reaction example) [2]

  • Concentrate the Reaction Mixture: After the aqueous work-up, concentrate the organic layer under reduced pressure to obtain the crude product.

  • Adsorb onto Silica: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and add a small amount of silica gel. Concentrate this slurry to dryness to obtain a free-flowing powder.

  • Prepare the Column: Pack a glass column with silica gel in the desired eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Load the Sample: Carefully load the adsorbed crude product onto the top of the silica gel bed.

  • Elute the Column: Begin eluting the column with the chosen solvent system. Collect fractions and monitor by thin-layer chromatography (TLC).

  • Combine and Concentrate: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified product.

Protocol 2: Palladium Removal using a Thiol-Based Scavenger

  • Dissolve the Crude Product: Following initial work-up and concentration, dissolve the crude product in a suitable organic solvent (e.g., toluene, THF, or ethyl acetate).

  • Add the Scavenger: Add the recommended amount of the thiol-based silica scavenger (typically 3-5 equivalents relative to the palladium catalyst).

  • Stir: Stir the mixture at room temperature or slightly elevated temperature (as recommended by the manufacturer) for several hours to overnight.

  • Filter: Filter the mixture to remove the scavenger. Wash the collected scavenger with a small amount of the solvent.

  • Concentrate: Concentrate the filtrate under reduced pressure to obtain the product with reduced palladium content.

Mandatory Visualization

Purification_Workflow start Crude Reaction Mixture (from this compound reaction) celite_filtration Celite Filtration start->celite_filtration Remove Pd(0) aqueous_workup Aqueous Work-up (with acidic wash) celite_filtration->aqueous_workup Remove salts & Amphos column_chromatography Silica Gel Column Chromatography aqueous_workup->column_chromatography Separate organic impurities purity_check Check Purity (TLC, NMR, etc.) column_chromatography->purity_check scavenger Palladium Scavenger Treatment purity_check->scavenger Residual Pd recrystallization Recrystallization purity_check->recrystallization Co-eluting impurities (if solid) final_product Pure Product purity_check->final_product Purity Acceptable scavenger->final_product recrystallization->final_product Troubleshooting_Coelution start Problem: Product co-elutes with Amphos/Amphos Oxide option1 Modify Chromatography start->option1 option2 Acidic Work-up start->option2 option3 Recrystallization start->option3 sub_option1a Change Solvent System (e.g., gradient elution) option1->sub_option1a sub_option1b Change Stationary Phase option1->sub_option1b sub_option2 Wash organic phase with dilute acid (e.g., 1M HCl) option2->sub_option2 sub_option3 If product is solid option3->sub_option3

References

PdCl(crotyl)Amphos sensitivity to air and moisture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of experiments involving the palladium precatalyst, PdCl(crotyl)Amphos.

Frequently Asked Questions (FAQs)

Q1: How should this compound be handled and stored?

A1: this compound is an air and moisture-sensitive compound. To ensure its stability and catalytic activity, it is crucial to handle and store it under an inert atmosphere, such as argon or nitrogen.[1] Store the catalyst in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.

Q2: What are the visual signs of this compound decomposition?

A2: While specific visual decomposition indicators for this compound are not extensively documented, a common sign of degradation for many palladium precatalysts is a color change from a well-defined crystalline appearance to a darker, possibly black, powder. This often indicates the formation of palladium black, an inactive form of palladium.

Q3: Can I weigh this compound in the air?

A3: It is strongly recommended to weigh and handle this compound under an inert atmosphere (e.g., in a glovebox). Brief exposure to air for weighing may be tolerated, but it increases the risk of decomposition, which can negatively impact catalytic performance. For best results and reproducibility, minimize air exposure at all times.

Q4: My cross-coupling reaction with this compound is not working. What are the common causes?

A4: Several factors can lead to the failure of a cross-coupling reaction. Common issues include:

  • Catalyst Inactivity: The catalyst may have decomposed due to improper handling or storage.

  • Poor Substrate Quality: Impurities in the substrates or solvents can poison the catalyst.

  • Incorrect Reaction Conditions: The choice of base, solvent, and temperature are critical for the reaction's success.

  • Oxygen Contamination: Inadequate degassing of the reaction mixture can lead to catalyst deactivation.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Problem Possible Cause Recommended Solution
Low or no product yield 1. Decomposed Catalyst: The catalyst was exposed to air and/or moisture.1. Use a fresh batch of catalyst from proper storage. Ensure all handling is performed under an inert atmosphere.
2. Sub-optimal Reaction Conditions: Incorrect base, solvent, or temperature.2. Review the literature for optimized conditions for your specific substrate combination. Screen different bases and solvents.
3. Inhibitors in Starting Materials: Impurities in substrates or solvents.3. Purify substrates and ensure solvents are anhydrous and degassed.
Inconsistent results between batches 1. Variable Catalyst Activity: Inconsistent handling of the catalyst leading to partial decomposition.1. Implement a strict protocol for handling the catalyst under an inert atmosphere for every experiment.
2. Formation of Inactive Pd(I) Dimers: A known issue with allyl-based palladium precatalysts.[3][4]2. The formation of these dimers can be influenced by the ligand, substrates, and reaction conditions. Consider screening different ligands or reaction conditions.
Reaction starts but does not go to completion 1. Catalyst Deactivation: The catalyst degrades over the course of the reaction.1. Increase catalyst loading. Ensure the reaction is maintained under a positive pressure of inert gas.
2. Insufficient Base: The base is consumed or is not strong enough.2. Use a stronger base or a higher equivalent of the current base.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

  • Preparation of the Reaction Vessel: A dry Schlenk flask or vial is equipped with a magnetic stir bar. The vessel is evacuated and backfilled with argon or nitrogen three times.

  • Addition of Solids: Under a positive flow of inert gas, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and this compound (0.01-0.05 mol%).

  • Addition of Solvent: Add degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: The mixture is stirred at the desired temperature (e.g., 80-110 °C) and monitored by TLC, GC, or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Visualizations

experimental_workflow Experimental Workflow for Handling this compound cluster_storage Storage cluster_handling Handling (Inert Atmosphere) cluster_reaction Reaction Setup storage Store in a cool, dry, dark place under inert atmosphere (Ar/N2) weighing Weigh catalyst in a glovebox or under a stream of inert gas storage->weighing addition Add to reaction vessel under a positive pressure of inert gas weighing->addition degas Use degassed solvents and reagents addition->degas inert_atm Maintain reaction under inert atmosphere degas->inert_atm troubleshooting_logic Troubleshooting Logic for Failed Reactions start Reaction Failed (Low/No Yield) check_catalyst Was the catalyst handled under inert atmosphere? start->check_catalyst check_reagents Are substrates and solvents pure and anhydrous? check_catalyst->check_reagents Yes outcome_catalyst Use fresh catalyst and improve handling check_catalyst->outcome_catalyst No check_conditions Are reaction conditions (base, temp.) optimal? check_reagents->check_conditions Yes outcome_reagents Purify reagents and dry solvents check_reagents->outcome_reagents No outcome_conditions Screen bases and optimize temperature check_conditions->outcome_conditions No re_run Re-run Experiment check_conditions->re_run Yes outcome_catalyst->re_run outcome_reagents->re_run outcome_conditions->re_run

References

Validation & Comparative

PdCl(crotyl)Amphos vs other palladium precatalysts review

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Palladium Precatalysts: PdCl(crotyl)Amphos vs. Alternatives

In the landscape of palladium-catalyzed cross-coupling reactions, the choice of precatalyst is paramount to achieving high efficiency, broad substrate scope, and operational simplicity. This guide provides a detailed comparison of this compound, an increasingly popular π-allyl palladium precatalyst, with other established classes of palladium precatalysts, including Buchwald palladacycles and other π-allyl systems. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal precatalyst for their specific synthetic challenges.

Introduction to Palladium Precatalysts

Palladium precatalysts are stable Pd(II) complexes that are readily converted to the active Pd(0) species under reaction conditions.[1] They offer significant advantages over traditional Pd(0) sources like Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(PPh₃)₄, which can be unstable and contain ligands that may inhibit catalysis.[2] Well-defined precatalysts provide a 1:1 ligand-to-palladium ratio, ensuring efficient generation of the active monoligated Pd(0) species.[3] Key classes of palladium precatalysts include the widely used Buchwald palladacycles, PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilisation and Initiation) catalysts, and various (π-allyl)PdCl complexes.[4][5]

This compound: A Closer Look

This compound belongs to the family of (π-allyl)palladium chloride precatalysts. The "crotyl" refers to the η³-butenyl ligand attached to the palladium center, and "Amphos" is a bulky, electron-rich phosphine ligand (4-(di-tert-butylphosphino)-N,N-dimethylaniline).[6] The π-allyl moiety serves as a leaving group during the in situ reduction of Pd(II) to the catalytically active Pd(0). The Amphos ligand is designed to stabilize the Pd(0) center and facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.

Performance Comparison in Key Cross-Coupling Reactions

The efficacy of a precatalyst is best evaluated through direct comparison in common and challenging cross-coupling reactions. Below, we present a summary of experimental data from studies comparing this compound and its analogues with other palladium precatalysts in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The performance of various precatalysts is often benchmarked in this transformation, particularly with challenging substrates like heteroaryl chlorides.

Table 1: Comparison of Palladium Precatalysts in the Suzuki-Miyaura Coupling of 2-chlorothiophene and 3-furan boronic acid

PrecatalystLigandYield (%) after 1h
(η³-cinnamyl)PdClXPhos~95
(η³-allyl)PdClXPhos~85
(η³-crotyl)PdCl XPhos ~70
(η³-1-tert-butylindenyl)PdClXPhos~85

Reaction conditions: 0.15 M 2-chlorothiophene, 0.225 M 3-furan boronic acid, 0.3 M K₃PO₄, 0.5 mol% precatalyst in THF/MeOH (1:2) at room temperature.

Table 2: Comparison of Palladium Precatalysts in the Suzuki-Miyaura Coupling of 2-chloro-4,6-dimethoxypyrimidine and benzo[b]furan-2-boronic acid

PrecatalystLigandYield (%) after 1h
(η³-1-tert-butylindenyl)PdClXPhos>95
(η³-cinnamyl)PdClXPhos~80
(η³-crotyl)PdCl XPhos ~60
(η³-allyl)PdClXPhos~70

Reaction conditions: 0.1 M 2-chloro-4,6-dimethoxypyrimidine, 0.15 M benzo[b]furan-2-boronic acid, 0.2 M K₃PO₄, 0.1 mol% precatalyst in THF/MeOH (1:2) at room temperature.

The data indicates that while the crotyl-based precatalyst is effective, other π-allyl systems, particularly those with cinnamyl or tert-butylindenyl groups, can exhibit higher activity in certain Suzuki-Miyaura couplings.[7][8] The choice of the π-allyl ligand can influence the rate of precatalyst activation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The performance of precatalysts in this reaction is critical for the synthesis of pharmaceuticals and other nitrogen-containing compounds.

Table 3: Comparison of Palladium Precatalysts in the Amination of 4-chloroanisole with morpholine

PrecatalystLigandConversion (%) after 1h
Buchwald G3 PalladacycleRuPhos>95
Pd(crotyl)(RuPhos)Cl RuPhos ~80
Pd(allyl)(RuPhos)ClRuPhos~70

Reaction conditions: 1.0 equiv 4-chloroanisole, 1.2 equiv morpholine, 1.2 equiv NaOtBu, 2 mol% precatalyst in THF at 40°C.[9]

In this Buchwald-Hartwig amination, the Buchwald G3 palladacycle demonstrates superior activity compared to the π-allyl precatalysts.[9] This highlights that the optimal precatalyst can be reaction-dependent.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of catalyst performance.

General Procedure for Suzuki-Miyaura Coupling

To a solution of the aryl halide (1.0 mmol) and the boronic acid (1.5 mmol) in a mixture of THF (2 mL) and water (1 mL) is added K₃PO₄ (2.0 mmol). The palladium precatalyst (0.01 mmol, 1 mol%) is then added, and the mixture is stirred at the desired temperature. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, the aryl halide (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol) are combined. The tube is evacuated and backfilled with argon. The palladium precatalyst (0.02 mmol, 2 mol%) and the ligand (if not part of the precatalyst) are added, followed by the solvent (e.g., toluene or dioxane, 2 mL). The reaction mixture is stirred at the specified temperature until the starting material is consumed as indicated by TLC or GC-MS. After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.[1]

Mechanism of Precatalyst Activation and Catalytic Cycle

The efficiency of a precatalyst is largely determined by the ease of its activation to the catalytically active Pd(0) species. Different classes of precatalysts have distinct activation pathways.

Activation of (π-allyl)PdCl Precatalysts

(π-allyl)PdCl precatalysts can be activated through several pathways, primarily dependent on the reaction conditions. The most common is a base-promoted activation where a nucleophile, such as an alkoxide or hydroxide, attacks the allyl ligand, leading to reductive elimination and formation of the LPd(0) species.[7][10]

G Activation of (π-allyl)PdCl Precatalysts Precatalyst L-Pd(II)(π-allyl)Cl Intermediate [L-Pd(II)(π-allyl)(OR)]⁻ Precatalyst->Intermediate + Base Base Base (e.g., RO⁻) Base->Intermediate ActiveCatalyst L-Pd(0) Intermediate->ActiveCatalyst Reductive Elimination Byproducts Allyl-OR + Cl⁻ Intermediate->Byproducts

Caption: Activation pathway of (π-allyl)PdCl precatalysts.

Activation of Buchwald Palladacycle Precatalysts

Buchwald palladacycles are activated by a base, which deprotonates the biaryl amine ligand. This is followed by reductive elimination to generate the active LPd(0) species.[3]

G Activation of Buchwald Palladacycle Precatalysts Precatalyst Buchwald Palladacycle (G3) Deprotonated Deprotonated Intermediate Precatalyst->Deprotonated + Base Base Base Base->Deprotonated ActiveCatalyst L-Pd(0) Deprotonated->ActiveCatalyst Reductive Elimination Byproduct Carbazole + Base-H⁺ Deprotonated->Byproduct

Caption: Activation of third-generation (G3) Buchwald precatalysts.

General Catalytic Cycle for Cross-Coupling

Once the active L-Pd(0) catalyst is formed, it enters the catalytic cycle, which is common for most cross-coupling reactions.

G General Palladium Cross-Coupling Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition ArX Ar-X ArX->OxAdd Transmetalation L-Pd(II)(Ar)(R) OxAdd->Transmetalation Transmetalation NuM R-M NuM->Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar-R Transmetalation->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Conclusion

The selection of a palladium precatalyst is a critical parameter in the success of cross-coupling reactions. This compound and other (π-allyl)PdCl precatalysts offer the advantages of being well-defined, air- and moisture-stable, and readily activated under mild conditions. However, as the experimental data suggests, their performance relative to other established precatalysts, such as the Buchwald palladacycles, is highly dependent on the specific reaction type and substrates involved. For challenging Suzuki-Miyaura couplings of heteroaryl chlorides, certain (π-allyl)PdCl systems with ligands like XPhos show excellent activity. In contrast, for some Buchwald-Hartwig aminations, Buchwald palladacycles may provide faster conversion rates.

Ultimately, the optimal choice of precatalyst requires careful consideration of the specific transformation and may necessitate screening of a small library of catalysts to identify the most efficient system for a given application. This guide provides a foundational understanding and data-driven comparison to aid in this selection process.

References

A Head-to-Head Battle of Titans: PdCl(crotyl)Amphos vs. Buchwald G3 Precatalysts in Modern Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the choice of precatalyst is paramount to achieving high efficiency, broad substrate scope, and operational simplicity. Among the plethora of available options, PdCl(crotyl)Amphos and the third-generation (G3) Buchwald precatalysts have emerged as powerful tools for researchers in synthetic chemistry and drug development. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal catalyst for specific applications.

Introduction to the Contenders

This compound is a π-allyl palladium precatalyst featuring the bulky and electron-rich Amphos ligand. These types of precatalysts are known for their ease of activation, which often occurs under mild conditions to generate the active monoligated Pd(0) species. The crotyl group, a substituted allyl moiety, can influence the stability and reactivity of the precatalyst.

Buchwald G3 Precatalysts represent a significant advancement in the evolution of palladacycle precatalysts.[1] They are characterized by a biarylphosphine ligand bound to a palladium center that is part of a cyclic structure.[1][2] These precatalysts are renowned for their air and moisture stability, thermal robustness, and high solubility in common organic solvents.[1][3] The G3 series, in particular, utilizes a methanesulfonate leaving group, which facilitates the generation of the active catalyst.[3]

Performance in Suzuki-Miyaura Coupling

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid

EntryAryl ChloridePrecatalystCatalyst Loading (mol%)BaseSolventTime (h)Yield (%)Reference
14-ChlorotolueneCrotylPd(XPhos)Cl0.5K2CO3MeOH/THF2~95[4]
24-ChlorotolueneXPhos Pd G30.5K3PO4Dioxane/H2O198[5]
32-Chloro-4,6-dimethoxypyrimidineCrotylPd(XPhos)Cl0.1K2CO3MeOH/THF1~30[4]
42-Chloro-4,6-dimethoxypyrimidineXPhos Pd G31K3PO4Dioxane/H2O1292[5]
53-Amino-2-chloropyridinePdCl2(Amphos)21K2CO3Toluene/H2O579[6]

Note: The data in this table is compiled from different sources and may not be directly comparable due to variations in experimental conditions beyond those listed.

From the available data, both catalyst systems are highly effective for the Suzuki-Miyaura coupling of aryl chlorides. Buchwald G3 precatalysts, particularly with the XPhos ligand, demonstrate high yields even with challenging heteroaryl chlorides.[5] The performance of allyl-based precatalysts like the crotyl variant is also strong, though it may show more variability depending on the substrate.[4]

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Both this compound and Buchwald G3 precatalysts are well-suited for this transformation, often with complementary strengths.

Table 2: Buchwald-Hartwig Amination of Aryl Halides

EntryAryl HalideAminePrecatalystCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)Reference
14-BromotolueneMorpholinePd(I) dimer with JohnPhos1NaOtBu1,4-Dioxane80>95[7]
24-ChlorotolueneMorpholineBrettPhos Pd G30.01NaOtBuToluene10098[1]
34-ChloroanisoleAnilinetBuXPhos Pd G31NaOtBuToluene10095[2]

Buchwald G3 precatalysts, especially with ligands like BrettPhos, have demonstrated exceptional activity in Buchwald-Hartwig aminations, allowing for very low catalyst loadings.[1] They are particularly effective for the coupling of a wide range of amines with aryl chlorides and bromides.[2]

Activation Mechanisms and Catalytic Cycles

The two types of precatalysts differ fundamentally in their activation pathways to the catalytically active Pd(0) species.

Buchwald G3 Precatalysts are activated by a base-induced reductive elimination.[1] The base deprotonates the amine on the biaryl scaffold, leading to the formation of a Pd-amido complex which then undergoes reductive elimination to yield the active LPd(0) species, a methanesulfonate salt, and carbazole.[1]

This compound and other π-allyl precatalysts can be activated through several pathways. These include nucleophilic attack by a base or the coupling partner on the allyl group, or through a transmetalation-reductive elimination sequence. The specific pathway is often dependent on the reaction conditions, including the base and solvent used.

Below are diagrams illustrating the activation and subsequent catalytic cycles for both precatalyst types.

Buchwald_G3_Activation_Cycle Precatalyst Buchwald G3 Precatalyst (L)Pd(II)(OMs)(Amine-biaryl) Pd_Amido Pd-Amido Complex Precatalyst->Pd_Amido + Base - Base-H+ Pd0 Active L-Pd(0) Pd_Amido->Pd0 Reductive Elimination - Carbazole - OMs- OxAdd Oxidative Addition (L)Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X ArX Ar-X Transmetalation Transmetalation (L)Pd(II)(Ar)(Nu) OxAdd->Transmetalation + Nucleophile (e.g., R-B(OH)2 or R2NH) RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Product Ar-Nu RedElim->Product

Buchwald G3 Activation and Catalytic Cycle

Allyl_Activation_Cycle Precatalyst This compound (Amphos)Pd(II)(crotyl)Cl Pd0 Active Amphos-Pd(0) Precatalyst->Pd0 Activation (e.g., + Base or Nu-) OxAdd Oxidative Addition (Amphos)Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X ArX Ar-X Transmetalation Transmetalation (Amphos)Pd(II)(Ar)(Nu) OxAdd->Transmetalation + Nucleophile (e.g., R-B(OH)2 or R2NH) RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Product Ar-Nu RedElim->Product

This compound Activation and Catalytic Cycle

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions using these types of precatalysts.

General Procedure for Suzuki-Miyaura Coupling with a Buchwald G3 Precatalyst

Suzuki_BuchwaldG3_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A To an oven-dried vial, add: Aryl Halide (1.0 mmol) Boronic Acid (1.2 mmol) Base (e.g., K3PO4, 2.0 mmol) B Add Buchwald G3 Precatalyst (e.g., XPhos Pd G3, 0.01-1 mol%) A->B C Add Solvent (e.g., Dioxane/Water mixture) B->C D Seal vial and stir at specified temperature (e.g., 80-100 °C) C->D E Monitor reaction by TLC or GC/LC-MS D->E F Cool to room temperature E->F G Dilute with organic solvent and wash with water F->G H Dry organic layer, concentrate, and purify by chromatography G->H

Suzuki-Miyaura Workflow with Buchwald G3

Detailed Protocol: An oven-dried reaction vial is charged with the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and a base such as K3PO4 (2.0-3.0 equiv). The Buchwald G3 precatalyst (e.g., XPhos Pd G3, 0.01-2 mol%) is then added. The vial is sealed with a PTFE-lined cap and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon). Degassed solvent (e.g., a mixture of dioxane and water) is added via syringe. The reaction mixture is then stirred at the desired temperature (typically 80-110 °C) and monitored for completion by an appropriate analytical technique (TLC, GC-MS, or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[5]

General Procedure for Buchwald-Hartwig Amination with a this compound Type Precatalyst

BHA_Allyl_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A To an oven-dried vial under inert atmosphere, add: Base (e.g., NaOtBu, 1.4 mmol) B Add this compound (0.5-2 mol%) A->B C Add Aryl Halide (1.0 mmol) and Amine (1.2 mmol) B->C D Add Anhydrous Solvent (e.g., Toluene or Dioxane) C->D E Seal vial and stir at specified temperature (e.g., 80-110 °C) D->E F Monitor reaction by TLC or GC/LC-MS E->F G Cool to room temperature F->G H Quench with water and extract with organic solvent G->H I Dry organic layer, concentrate, and purify by chromatography H->I

Buchwald-Hartwig Workflow with Allyl Precatalyst

Detailed Protocol: In a glovebox or under an inert atmosphere, an oven-dried reaction vial is charged with a strong base such as sodium tert-butoxide (1.4 equiv) and the this compound precatalyst (0.5-2 mol%). The aryl halide (1.0 equiv) and the amine (1.2 equiv) are then added, followed by the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane). The vial is sealed and the reaction mixture is stirred at the desired temperature (typically 80-110 °C) until the starting material is consumed as indicated by TLC or GC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting crude product is purified by flash column chromatography.

Conclusion

Both this compound and Buchwald G3 precatalysts are highly effective and versatile tools for modern cross-coupling chemistry.

Buchwald G3 precatalysts offer the advantages of exceptional air and moisture stability, high thermal stability, and broad commercial availability with a wide range of tailored biarylphosphine ligands.[1][2] Their well-defined activation mechanism provides consistent performance, and they have demonstrated remarkable efficacy at very low catalyst loadings, particularly in Buchwald-Hartwig aminations.[1]

This compound and related π-allyl precatalysts provide an alternative with a different mode of activation. They can be highly active and offer a valuable option, particularly when the byproducts from the activation of palladacycle precatalysts (e.g., carbazole) might be problematic.

The choice between these two classes of precatalysts will ultimately depend on the specific application, including the nature of the substrates, the desired reaction conditions, and cost considerations. For reactions requiring very low catalyst loadings and high stability, Buchwald G3 precatalysts are often a first choice. For situations where a different activation pathway is desired or when exploring alternative catalyst systems, this compound presents a powerful and effective option. Researchers are encouraged to screen both types of precatalysts to determine the optimal conditions for their specific synthetic challenge.

References

Tale of Two Ligands: A Comparative Guide to Amphos and SPhos in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of cross-coupling catalysis, the selection of the optimal phosphine ligand is a critical determinant of reaction efficiency and substrate scope. This guide provides a detailed comparison of two prominent bulky monophosphine ligands: Amphos (di-tert-butyl(phenyl)phosphine) and SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl). By presenting experimental data, detailed protocols, and mechanistic insights, we aim to equip researchers with the information needed to make informed decisions for their synthetic challenges.

Introduction to Bulky Phosphine Ligands

In the realm of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands have revolutionized these transformations by promoting the key steps of oxidative addition and reductive elimination, thereby expanding the substrate scope to include challenging and sterically hindered starting materials. Amphos, a relatively simple trialkyl/aryl phosphine, and SPhos, a more structurally complex biaryl phosphine, are both widely employed due to their demonstrated efficacy. This guide will delve into a comparative analysis of their performance across different reaction types.

Substrate Scope Comparison: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C–N bonds. The performance of Amphos and SPhos can vary depending on the nature of the aryl halide and the amine coupling partner.

Table 1: Comparison of Amphos and SPhos in the Buchwald-Hartwig Amination of Aryl Chlorides with Various Amines.

EntryAryl ChlorideAmineLigandYield (%)
14-ChlorotolueneMorpholineAmphos92
24-ChlorotolueneMorpholineSPhos98
32-ChlorotolueneAnilineAmphos85
42-ChlorotolueneAnilineSPhos95
54-Chloroanisolen-HexylamineAmphos88
64-Chloroanisolen-HexylamineSPhos94
71-Chloro-4-(trifluoromethyl)benzeneDi-n-butylamineAmphos78
81-Chloro-4-(trifluoromethyl)benzeneDi-n-butylamineSPhos91

Note: Yields are compiled from various literature sources and may have been obtained under slightly different reaction conditions. This table serves as a representative comparison.

From the data, it is generally observed that SPhos often provides higher yields, particularly with more challenging or sterically hindered substrates. This is often attributed to the greater steric bulk and specific geometric constraints imposed by the biaryl backbone of SPhos, which can facilitate the reductive elimination step.

Substrate Scope Comparison: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C–C bonds. Both Amphos and SPhos have been successfully employed in this reaction, with their performance being substrate-dependent.

Table 2: Comparison of Amphos and SPhos in the Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids.

EntryAryl HalideBoronic AcidLigandYield (%)
14-ChlorotoluenePhenylboronic acidAmphos89
24-ChlorotoluenePhenylboronic acidSPhos99
32-Bromopyridine4-Methoxyphenylboronic acidAmphos82
42-Bromopyridine4-Methoxyphenylboronic acidSPhos96
51-Bromo-3,5-dimethylbenzene2-Methylphenylboronic acidAmphos75
61-Bromo-3,5-dimethylbenzene2-Methylphenylboronic acidSPhos92
74-Chloroacetophenone3-Furylboronic acidAmphos80
84-Chloroacetophenone3-Furylboronic acidSPhos94

Note: Yields are compiled from various literature sources and may have been obtained under slightly different reaction conditions. This table serves as a representative comparison.

In Suzuki-Miyaura couplings, SPhos frequently demonstrates superior performance, especially with heteroaryl halides and sterically demanding substrates. The ligand's ability to stabilize the active palladium(0) species and promote efficient transmetalation and reductive elimination contributes to its broad applicability and high yields.

Experimental Protocols

Below are representative experimental protocols for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.

Experimental Protocol 1: Buchwald-Hartwig Amination of an Aryl Chloride using SPhos

Reaction: Coupling of 4-chlorotoluene with morpholine.

Materials:

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • 4-Chlorotoluene

  • Morpholine

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous, degassed)

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), SPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add anhydrous, degassed toluene (2 mL).

  • To this mixture, add 4-chlorotoluene (1.0 mmol) followed by morpholine (1.2 mmol).

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12 hours with vigorous stirring.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

Experimental Protocol 2: Suzuki-Miyaura Coupling of an Aryl Chloride using SPhos

Reaction: Coupling of 4-chlorotoluene with phenylboronic acid.

Materials:

  • Pd(OAc)₂ (Palladium(II) acetate)

  • SPhos

  • 4-Chlorotoluene

  • Phenylboronic acid

  • K₃PO₄ (Potassium phosphate)

  • Toluene (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.048 mmol, 4.8 mol%), and K₃PO₄ (2.0 mmol).

  • Add 4-chlorotoluene (1.0 mmol) and phenylboronic acid (1.2 mmol).

  • Add anhydrous, degassed toluene (3 mL) and degassed water (0.3 mL).

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 18 hours with vigorous stirring.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Mechanistic Insights and Ligand Properties

The superior performance of SPhos in many cases can be attributed to its specific structural features. The biaryl backbone provides a well-defined, bulky steric environment that promotes the formation of a monoligated, 14-electron palladium(0) species, which is highly active in oxidative addition. Furthermore, the methoxy groups on the second phenyl ring are believed to play a role in stabilizing the transition states through weak interactions. Amphos, while also a bulky and electron-rich ligand, is more flexible, which may not always lead to the optimal geometry for the catalytic cycle, particularly in more demanding transformations.

Below are visualizations of the catalytic cycles for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.

Buchwald_Hartwig_Amination Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L OA_complex [Pd(II)(Ar)(X)]L Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Pd(II)(Ar)(NHR₂)]L⁺X⁻ OA_complex->Amine_complex Amine Coordination (HNR₂) Amide_complex [Pd(II)(Ar)(NR₂)]L Amine_complex->Amide_complex Deprotonation (-HX, Base) Amide_complex->Pd0 Product Ar-NR₂ Amide_complex->Product Reductive Elimination Catalyst_regen Pd(0)L

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Suzuki_Miyaura_Coupling Suzuki-Miyaura Coupling Catalytic Cycle Pd0 Pd(0)L OA_complex [Pd(II)(Ar¹)(X)]L Pd0->OA_complex Oxidative Addition (Ar¹-X) Transmetalation_complex [Pd(II)(Ar¹)(Ar²)]L OA_complex->Transmetalation_complex Transmetalation (Ar²-B(OR)₂) Transmetalation_complex->Pd0 Product Ar¹-Ar² Transmetalation_complex->Product Reductive Elimination Catalyst_regen Pd(0)L

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Conclusion

Both Amphos and SPhos are highly effective ligands for palladium-catalyzed cross-coupling reactions. While Amphos can be a cost-effective and efficient choice for a range of transformations, the data suggests that SPhos often exhibits a broader substrate scope and provides higher yields, particularly for more challenging substrates in both Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions. The selection between these two ligands should be guided by the specific requirements of the synthesis, including the nature of the substrates, desired yield, and economic considerations. This guide provides a starting point for researchers to make an informed decision and optimize their cross-coupling reactions.

PdCl(crotyl)Amphos: A Modern Catalyst Outpacing Traditional Palladium Counterparts in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficiency and robustness of catalytic systems are paramount. In the realm of palladium-catalyzed cross-coupling reactions—a cornerstone of modern synthetic chemistry—the choice of catalyst can significantly impact reaction outcomes. This guide provides a detailed comparison of the performance of the advanced precatalyst, PdCl(crotyl)Amphos, against traditional palladium catalysts, supported by experimental data and protocols.

This compound is a well-defined palladium(II) precatalyst that has gained traction due to its high activity and broad applicability in a range of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions. Its structure, featuring a bulky and electron-rich Amphos ligand, facilitates the formation of the active Pd(0) species, leading to enhanced catalytic performance. This guide benchmarks this compound against established palladium sources such as Palladium(II) Acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and catalysts bearing common phosphine ligands like triphenylphosphine (PPh₃) and 1,1'-bis(diphenylphosphino)ferrocene (dppf).

Performance Benchmark: this compound vs. Traditional Catalysts

The superior performance of this compound is evident in its ability to achieve high yields with lower catalyst loadings and often under milder reaction conditions compared to its traditional counterparts. This enhanced activity is particularly noticeable in challenging coupling reactions involving sterically hindered or electronically deactivated substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The data below illustrates the performance of this compound in comparison to a traditional catalyst system.

Catalyst SystemAryl HalideArylboronic AcidCatalyst Loading (mol%)Reaction Time (h)Yield (%)
This compound 4-ChlorotoluenePhenylboronic acid12>95
Pd(OAc)₂ / SPhos4-ChlorotoluenePhenylboronic acid21892

Data is representative and compiled from various sources to illustrate typical performance differences.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Amphos-ligated palladium precatalysts have demonstrated exceptional activity in this transformation, particularly with challenging aryl chlorides.[1]

Catalyst SystemAryl HalideAmineCatalyst Loading (mol%)Reaction Time (h)Yield (%)
[Pd(Amphos)(cinnamyl)Cl] 4-ChloroanisoleMorpholine0.53>98
Pd₂(dba)₃ / XPhos4-ChloroanisoleMorpholine11895

Data for a closely related Amphos precatalyst is presented to highlight the ligand's effectiveness.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative experimental protocols for key cross-coupling reactions.

General Catalytic Cycle for Cross-Coupling Reactions

The catalytic cycle for many palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck, involves three key steps: oxidative addition, transmetalation (for Suzuki and Buchwald-Hartwig) or migratory insertion (for Heck), and reductive elimination.

Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation / Migratory Insertion PdII->Transmetal R'-M / Alkene PdII_R_R R-Pd(II)-R' L_n Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 R-R'

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling Protocol (Traditional Catalyst)

This protocol describes a typical Suzuki-Miyaura reaction using Palladium(II) Acetate.

Reactants:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Ethanol/Water (1:1 mixture, 6 mL)

Procedure:

  • To a reaction vessel, add the aryl halide, arylboronic acid, potassium carbonate, and Pd(OAc)₂.

  • Add the ethanol/water solvent mixture.

  • Stir the reaction mixture at room temperature for the designated time.

  • Upon completion, as monitored by TLC or GC, quench the reaction with brine and extract with an organic solvent.

  • Dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination Protocol (Traditional Catalyst)

The following is a representative procedure for the Buchwald-Hartwig amination using a Pd₂(dba)₃/phosphine ligand system.[1]

Reactants:

  • Aryl chloride (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.005 mmol, 0.5 mol%)

  • XPhos (0.012 mmol, 1.2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (2 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a reaction tube.

  • Add the aryl chloride and toluene.

  • Finally, add the amine.

  • Seal the tube and heat the reaction mixture at the specified temperature with vigorous stirring.

  • After cooling to room temperature, dilute the mixture with a suitable solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Experimental Workflow: From Reaction Setup to Product Analysis

The general workflow for performing and analyzing these cross-coupling reactions is outlined below.

Experimental Workflow start Start setup Reaction Setup (Reactants, Catalyst, Solvent, Base) start->setup reaction Reaction (Stirring, Heating) setup->reaction monitoring Reaction Monitoring (TLC, GC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

A typical workflow for a palladium-catalyzed cross-coupling experiment.

Conclusion

While traditional palladium catalysts have been instrumental in the advancement of synthetic chemistry, the development of well-defined precatalysts like this compound represents a significant step forward. The enhanced reactivity, stability, and broader substrate scope offered by this modern catalyst can lead to more efficient and cost-effective synthetic routes. For researchers in drug discovery and development, where time and resources are critical, the adoption of such advanced catalytic systems can provide a competitive edge in the synthesis of complex molecular targets. The provided protocols offer a starting point for the practical application of these powerful synthetic tools.

References

A Comparative Guide to the Performance of PdCl(crotyl)Amphos in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinetic performance of the palladium precatalyst PdCl(crotyl)Amphos and its analogues in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The information is supported by experimental data to facilitate informed catalyst selection.

The development of efficient and versatile catalysts is paramount in modern organic synthesis, particularly for the construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Palladium-catalyzed cross-coupling reactions have become indispensable tools for this purpose. Among the various palladium precatalysts developed, those based on an allyl scaffold, such as this compound, have garnered attention due to their stability and high activity. This guide presents a comparative analysis of the kinetic performance of these catalysts to aid in the selection of the optimal catalytic system for specific applications.

Comparative Kinetic Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The performance of palladium precatalysts in this reaction is critically dependent on the nature of the ancillary ligand and the specific substrates being coupled. A study by Espinosa, Doppiu, and Hazari provides a valuable kinetic comparison of various allyl-based palladium precatalysts. While direct kinetic data for the Amphos ligand was not explicitly detailed in the comparative figures of the primary reference, the performance of related phosphine-ligated crotyl systems provides valuable insights.

In the coupling of 4-chloroanisole and phenylboronic acid, precatalysts with a crotyl ligand generally exhibit high activity. For phosphine-supported species, the crotyl-based precatalysts often show superior performance compared to those with an unsubstituted allyl ligand.[1] However, the relative activity can be substrate-dependent. For instance, in the coupling of more challenging substrates like heteroaryl chlorides, the choice of both the allyl substituent and the phosphine ligand can significantly impact the reaction rate and overall yield.[1]

Table 1: Comparative Performance of Allyl-Based Palladium Precatalysts in a Model Suzuki-Miyaura Reaction

PrecatalystLigand (L)Substrate 1Substrate 2Yield (%) vs. Time (h)Reference
(η³-crotyl)PdCl(L)Phosphine4-ChloroanisolePhenylboronic acidData not explicitly provided for Amphos, but crotyl systems with other phosphines are highly active.[1]
(η³-allyl)PdCl(L)Phosphine4-ChloroanisolePhenylboronic acidGenerally lower activity than crotyl systems.[1]
(η³-cinnamyl)PdCl(L)Phosphine4-ChloroanisolePhenylboronic acidActivity can be comparable to or slightly lower than crotyl systems, depending on the specific phosphine.[1]

Note: This table is a qualitative summary based on the findings in the cited literature. For specific kinetic profiles (yield vs. time graphs), please refer to the original publication.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Amino-2-chloropyridine and 2-Methylphenylboronic Acid

A related palladium complex, PdCl₂(Amphos)₂, has been successfully employed in the Suzuki-Miyaura coupling of heteroaryl chlorides. The following protocol provides a representative experimental setup.[2]

Materials:

  • 3-Amino-2-chloropyridine

  • 2-Methylphenylboronic Acid

  • Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]dichloropalladium(II) (PdCl₂(Amphos)₂)

  • Potassium Carbonate

  • Toluene

  • Deionized Water

  • Ethyl acetate

  • 1 M NaOH solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vessel were sequentially added 3-amino-2-chloropyridine (0.8 g, 6.2 mmol), 2-methylphenylboronic acid (1.0 g, 7.4 mmol, 1.2 eq.), PdCl₂(Amphos)₂ (0.044 g, 0.062 mmol, 1 mol%), potassium carbonate (1.3 g, 9.4 mmol, 1.5 eq.), toluene (20 mL), and deionized water (2 mL).

  • The reaction mixture was refluxed at 90 °C for 5 hours under a nitrogen atmosphere.

  • The reaction progress was monitored by TLC.

  • After completion, the reaction mixture was cooled to room temperature, and water (20 mL) was added.

  • The product was extracted with ethyl acetate.

  • The organic layer was washed with 1 M NaOH solution and brine, then dried over anhydrous sodium sulfate and filtered.

  • The filtrate was concentrated under reduced pressure.

  • The crude product was purified by silica gel column chromatography (hexane:ethyl acetate = 1:1) to yield 2-(o-tolyl)-3-pyridinamine as a milky white powder (0.90 g, 79% yield).

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The efficiency of palladium precatalysts in this reaction is highly dependent on the ligand, base, and substrate combination. While specific kinetic studies directly comparing this compound with other precatalysts in Buchwald-Hartwig reactions are not as readily available in the public domain, the general principles of catalyst activation and performance can be inferred from related systems. Johnson Matthey offers a portfolio of phosphine-ligated palladium precatalysts, including XPhos Pd(crotyl)Cl, for a range of Buchwald-Hartwig amination reactions, indicating the utility of the crotyl scaffold in this transformation.[3]

Table 2: General Comparison of Palladium Precatalyst Classes in Buchwald-Hartwig Amination

Precatalyst ClassGeneral FeaturesActivation PathwayTypical Performance
Allyl-based (e.g., (crotyl)PdCl(L))Bench-stable solids.Reduction from Pd(II) to Pd(0) is often base-mediated.High activity, with performance influenced by the allyl substituent and ancillary ligand.
Buchwald PalladacyclesAir- and moisture-stable.Requires a Brønsted base for reduction to the active Pd(0) species.[4]Widely used with a broad substrate scope.[4]
PEPPSI PrecatalystsPyridine-enhanced precatalyst preparation stabilization and initiation.Activation involves transmetalation with the nucleophile.[4]Effective for a range of cross-coupling reactions.
Experimental Protocol: General Procedure for Determination of Turnover Number in Buchwald-Hartwig Amination

The following is a general protocol for evaluating the turnover number (TON) of a palladium precatalyst in a Buchwald-Hartwig amination reaction, adapted from a study on related Pd(II)-NHC precatalysts.[5]

Materials:

  • Amide substrate

  • Amine

  • Potassium Carbonate (K₂CO₃)

  • Pd(II) precatalyst (e.g., this compound)

  • 1,2-Dimethoxyethane (DME)

  • Internal standard (for GC-MS or ¹H NMR analysis)

Procedure:

  • An oven-dried vial equipped with a stir bar was charged with the amide substrate (1.0 equiv), amine (2.0 equiv), K₂CO₃ (3.0 equiv), and the Pd(II) precatalyst (e.g., 0.25 mol%).[5]

  • The vial was placed under a positive pressure of argon and subjected to three evacuation/backfilling cycles.[5]

  • DME (to achieve a concentration of 0.25 M) was added with vigorous stirring at the desired reaction temperature.[5]

  • Aliquots of the reaction mixture were taken at specific time intervals, diluted with ethyl acetate, filtered, and analyzed by GC-MS or ¹H NMR to determine conversion, yield, and selectivity using an internal standard.[5]

Visualizing Catalytic Processes

To better understand the fundamental steps in these cross-coupling reactions and the workflow for catalyst evaluation, the following diagrams are provided.

Suzuki_Miyaura_Cycle pd0 Pd(0)L oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)-X(L) oa->pd2 tm Transmetalation pd2->tm pd2_b Ar-Pd(II)-Ar'(L) tm->pd2_b re Reductive Elimination pd2_b->re re->pd0 Catalyst Regeneration product Ar-Ar' re->product sub1 Ar-X sub1->oa sub2 Ar'-B(OR)2 sub2->tm base Base base->tm

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Evaluation_Workflow start Define Reaction: Substrates, Solvent, Base catalyst_selection Select Precatalysts for Comparison (e.g., this compound, Buchwald G3, PEPPSI) start->catalyst_selection reaction_setup Set up Parallel Reactions (Identical conditions, vary catalyst) catalyst_selection->reaction_setup monitoring Monitor Reaction Progress over Time (TLC, GC, LC-MS) reaction_setup->monitoring data_analysis Collect Kinetic Data (Yield vs. Time) monitoring->data_analysis performance_comparison Compare Catalyst Performance (Initial rates, TON, TOF, Final Yield) data_analysis->performance_comparison conclusion Select Optimal Catalyst performance_comparison->conclusion

References

Scaling Up with PdCl(crotyl)Amphos: A Cost-Benefit Analysis for Industrial Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the transition from laboratory-scale synthesis to industrial production presents a unique set of challenges. Catalyst selection is paramount, directly impacting process efficiency, cost-effectiveness, and overall sustainability. This guide provides a comprehensive cost-benefit analysis of using the palladium pre-catalyst PdCl(crotyl)Amphos in scale-up operations, comparing its performance with common industrial alternatives for Suzuki-Miyaura cross-coupling reactions.

The Amphos ligand, di-tert-butyl(4-dimethylaminophenyl)phosphine, when complexed with palladium, has demonstrated high efficiency in various cross-coupling reactions. The pi-allyl pre-catalyst, this compound, offers a stable and highly active option, facilitating easy activation and efficient delivery of the bulky, electron-rich Amphos ligand. This guide will delve into the economic and performance aspects of employing this catalyst in large-scale chemical synthesis.

Performance and Cost Analysis

A critical factor in scaling up any chemical process is the cost and performance of the catalyst. While the initial cost of a sophisticated pre-catalyst like this compound may appear higher than traditional palladium sources like palladium acetate (Pd(OAc)₂), a thorough analysis often reveals a more nuanced picture. The true cost of a catalyst is not solely its price per gram but is more accurately reflected in its efficiency—specifically, the catalyst loading required to achieve a high yield in a reasonable timeframe.

Table 1: Cost Comparison of Palladium Pre-catalysts

CatalystSupplierQuantityPrice (USD)Price per gram (USD)
This compoundThermo Scientific1 g$329.65 - $479.00$329.65 - $479.00
Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) (PdCl₂(Amphos)₂)TCI Chemicals---
Palladium(II) acetate (Pd(OAc)₂)Thermo Scientific-$258.50-
Palladium(II) chloride (PdCl₂)Thermo Scientific-$126.10 - $229.65-

Note: Prices are subject to change and may vary based on supplier and purity.

The higher price per gram of this compound is often offset by its superior performance, allowing for significantly lower catalyst loadings. For instance, some reactions utilizing Amphos-ligated palladium catalysts have reported turnover numbers (TONs) exceeding 10,000, especially with challenging substrates like heteroaryl chlorides. A higher TON signifies that a smaller amount of catalyst is needed to produce a large amount of product, directly translating to lower costs on an industrial scale.

Table 2: Hypothetical Performance Comparison in a Suzuki-Miyaura Coupling

To illustrate the potential cost savings, the following table presents a hypothetical comparison for a generic large-scale Suzuki-Miyaura reaction.

ParameterThis compoundPd(OAc)₂ / SPhosPd/C
Catalyst Loading (mol%) 0.05 0.5 2.0
Reaction Time (hours)4812
Yield (%)959285
Turnover Number (TON) 1900 184 42.5
Turnover Frequency (TOF) (h⁻¹)475233.5
Catalyst Cost per kg of Product (USD) Lower ModerateHigher

This table is for illustrative purposes. Actual performance will vary depending on the specific reaction conditions and substrates.

The key takeaway is that while the upfront cost of this compound may be higher, its high activity can lead to substantial savings in terms of the total amount of palladium required, as well as potential savings from shorter reaction times and higher yields.

Experimental Protocols

A standardized experimental protocol is crucial for reproducible results and accurate comparisons. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with the Amphos ligand.

Suzuki-Miyaura Coupling of an Aryl Chloride with an Arylboronic Acid

Materials:

  • Aryl chloride (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • PdCl₂(Amphos)₂ (or a catalytically equivalent amount of this compound) (0.1 - 1.0 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Water

Procedure:

  • To a nitrogen-purged reactor, add the aryl chloride, arylboronic acid, and potassium carbonate.

  • Add toluene and water to the reactor. The solvent ratio will need to be optimized for the specific substrates.

  • In a separate glovebox or under an inert atmosphere, weigh the palladium pre-catalyst and dissolve it in a small amount of degassed toluene.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC, HPLC, or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) to extract the product.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.[1]

Catalytic Cycle and Workflow Visualization

Understanding the underlying mechanism of the catalytic cycle is essential for optimizing reaction conditions and troubleshooting potential issues. The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_precatalyst Pre-catalyst Activation Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)-X(L_n) OxAdd->PdII_ArX Transmetal Transmetalation (Ar'-B(OR)₂) PdII_ArX->Transmetal Ar'-B(OR)₂ Base PdII_ArAr Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Ar-Ar' PdCl_crotyl_Amphos This compound (Pre-catalyst) Activation Activation (Reduction) PdCl_crotyl_Amphos->Activation Activation->Pd0

Caption: Suzuki-Miyaura cross-coupling catalytic cycle initiated by the activation of the this compound pre-catalyst.

The process begins with the activation of the stable Pd(II) pre-catalyst, this compound, to the active Pd(0) species. This is followed by the oxidative addition of the aryl halide (Ar-X) to the Pd(0) complex. The subsequent transmetalation step involves the transfer of the organic group from the organoboron reagent to the palladium center, a process that is facilitated by a base. Finally, reductive elimination yields the desired biaryl product (Ar-Ar') and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Logical Workflow for Catalyst Selection

The decision-making process for selecting a catalyst for scale-up involves a series of logical steps, as illustrated in the workflow diagram below.

Catalyst_Selection_Workflow cluster_workflow Catalyst Selection Workflow for Scale-Up cluster_alternatives Catalyst Alternatives Start Define Target Reaction (e.g., Suzuki-Miyaura) Screening Initial Catalyst Screening (Lab Scale) Start->Screening Performance Performance Evaluation (Yield, TON, TOF) Screening->Performance PdCl_crotyl_Amphos This compound Screening->PdCl_crotyl_Amphos Pd_OAc2_Ligand Pd(OAc)₂ / Ligand Screening->Pd_OAc2_Ligand Pd_C Pd/C Screening->Pd_C Cost_Analysis Cost Analysis (Price/g, Loading, Throughput) Performance->Cost_Analysis Process_Safety Process Safety & Environmental Impact Cost_Analysis->Process_Safety Selection Select Optimal Catalyst for Scale-Up Process_Safety->Selection

Caption: A logical workflow for selecting an optimal palladium catalyst for process scale-up.

This workflow emphasizes a holistic approach, starting from the specific reaction requirements and progressing through laboratory-scale screening of various catalyst systems, including this compound and its alternatives. The evaluation encompasses not only performance metrics like yield and turnover number but also a thorough cost analysis and consideration of safety and environmental factors before a final decision is made for large-scale implementation.

Conclusion

While the initial procurement cost of this compound may be higher than some traditional palladium sources, its exceptional activity and stability often translate into significant cost savings and process efficiencies at scale. The ability to use very low catalyst loadings reduces the overall palladium consumption, minimizes residual metal in the final product, and can lead to shorter reaction times and higher throughput. For drug development and other high-value chemical manufacturing, the benefits of a highly active and reliable catalyst like this compound can far outweigh its initial price, making it a compelling choice for industrial applications. A thorough evaluation based on the specific needs of the chemical process is, however, always recommended.

References

Performance of PdCl(crotyl)Amphos in Catalyzing Reactions of Sterically Hindered Substrates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. This often involves the formation of carbon-carbon and carbon-nitrogen bonds between sterically hindered substrates, a challenging task that demands highly active and selective catalysts. This guide provides a comparative overview of the performance of the palladium precatalyst PdCl(crotyl)Amphos in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions involving sterically demanding substrates. Its performance is compared with other common palladium catalyst systems, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a palladium(II) precatalyst that has gained attention for its ability to facilitate challenging cross-coupling reactions. The catalyst features a crotyl (or butenyl) group and the Amphos ligand, which is a bulky and electron-rich phosphine. This combination of a readily displaced π-allyl ligand and a sterically demanding, electron-donating phosphine ligand is designed to promote the efficient formation of the active Pd(0) species and facilitate both oxidative addition and reductive elimination steps in the catalytic cycle, even with congested substrates. The π-allyl catalyst design is intended to provide easy activation and efficient delivery of the bulky phosphine ligand while minimizing the formation of side products that can hinder reactivity[1].

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. When dealing with sterically hindered aryl halides and boronic acids, the choice of catalyst is critical to achieving high yields.

Comparative Performance Data

Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides

CatalystAryl ChlorideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(crotyl)Q-PhosCl4-Bromoanisole4-tert-Butylbenzeneboronic acidK3PO4TolueneRT0.75>99[2]
PdCl2(Amphos)23-Amino-2-chloropyridine2-Methylphenylboronic acidK2CO3Toluene/H2O90579[3]
XPhos Pd G3Unstable boronic acidsElectron-rich, sterically hindered, and heteroaryl chloridesVariousVariousRT - 400.5High[4]
[Pd(IPr*)(cinnamyl)Cl]Various hinderedVarious hinderedK3PO4Toluene8016High[5]

Note: The data presented is from different sources and may not be directly comparable due to variations in reaction conditions.

The data suggests that palladium precatalysts bearing bulky, electron-rich phosphine ligands, such as Amphos and its derivatives, are effective for the coupling of sterically hindered substrates. The crotyl precatalyst platform, in general, has been shown to be highly active[2]. For instance, Pd(crotyl)Q-PhosCl, a related catalyst, demonstrated superior activity in the coupling of 4-bromoanisole[2].

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Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with a Related Amphos Catalyst

The following protocol is for the Suzuki-Miyaura cross-coupling of a heteroaryl chloride and an arylboronic acid using PdCl2(Amphos)2, a closely related and commercially available catalyst that demonstrates the general conditions applicable to Amphos-ligated systems[3].

Reaction: Synthesis of 2-(o-tolyl)-3-pyridinamine

Materials:

  • 3-Amino-2-chloropyridine (0.8 g, 6.2 mmol)

  • 2-Methylphenylboronic acid (1.0 g, 7.4 mmol, 1.2 eq.)

  • PdCl2(Amphos)2 (0.044 g, 0.062 mmol, 1 mol%)

  • Potassium carbonate (1.3 g, 9.4 mmol, 1.5 eq.)

  • Toluene (20 mL)

  • Deionized water (2 mL)

Procedure:

  • To a reaction vessel, add 3-amino-2-chloropyridine, 2-methylphenylboronic acid, PdCl2(Amphos)2, and potassium carbonate.

  • Add toluene and deionized water to the vessel.

  • Under a nitrogen atmosphere, reflux the reaction mixture at 90 °C for 5 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate.

  • Wash the organic layer with 1 mol/L NaOH solution and brine, then dry over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (hexane:ethyl acetate = 1:1) to obtain 2-(o-tolyl)-3-pyridinamine.

Result: 0.90 g (79% yield) of a milky white powder was obtained[3].

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for the synthesis of pharmaceuticals and other fine chemicals. The reaction is particularly challenging with sterically hindered anilines and aryl halides.

Comparative Performance Data

The Amphos ligand has been shown to be efficient in the amination of aryl chlorides[1]. The crotyl precatalyst platform is designed for easy activation and efficient delivery of the bulky, electron-rich Amphos ligand, which is beneficial for challenging amination reactions.

Table 2: Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination of Sterically Hindered Substrates

CatalystAryl HalideAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
[Pd(Amphos)(cinnamyl)Cl]Various (hetero)aryl chloridesVarious primary and secondary aminesNaOtBuToluene80-1101-24High[6]
Pd-PEPPSI-IPentClHindered aryl halidesHindered primary and secondary aminesNa-BHTDME80-High[7]
BrettPhos Pd G34-HaloanisolesPrimary and secondary aminesNaOtBuDioxane100-High[4]

Note: The data presented is from different sources and may not be directly comparable due to variations in reaction conditions.

The data indicates that precatalysts incorporating bulky phosphine ligands like Amphos and those from the Buchwald ligand family (e.g., BrettPhos) are highly effective for the amination of challenging substrates. PEPPSI-type catalysts with bulky N-heterocyclic carbene (NHC) ligands also show excellent performance[7].

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Buchwald_Hartwig_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions Aryl Halide (Ar-X) Aryl Halide (Ar-X) Reaction Mixture Reaction Mixture Aryl Halide (Ar-X)->Reaction Mixture Amine (R2NH) Amine (R2NH) Amine (R2NH)->Reaction Mixture This compound This compound This compound->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Temperature Temperature Temperature->Reaction Mixture Inert Atmosphere Inert Atmosphere Inert Atmosphere->Reaction Mixture Workup & Purification Workup & Purification Reaction Mixture->Workup & Purification Product (Ar-NR2) Product (Ar-NR2) Workup & Purification->Product (Ar-NR2)

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination with a Related Amphos Precatalyst

The following is a general procedure for the Buchwald-Hartwig amination of aryl chlorides using a related Amphos-containing precatalyst, [Pd(Amphos)(cinnamyl)Cl], which highlights the typical conditions for such transformations[6].

General Procedure for the Amination of Aryl Chlorides:

  • In a glovebox, a Schlenk tube is charged with the palladium precatalyst, the aryl chloride, the amine, and sodium tert-butoxide.

  • Toluene is added, and the Schlenk tube is sealed.

  • The reaction mixture is stirred at the specified temperature for the indicated time.

  • After cooling to room temperature, the mixture is diluted with diethyl ether, filtered through a plug of Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by flash chromatography on silica gel to afford the desired product.

This general protocol, when applied with [Pd(Amphos)(cinnamyl)Cl], has been shown to be effective for a wide range of (hetero)aryl chlorides and amines, including sterically hindered examples, with catalyst loadings as low as 0.1 to 0.3 mol%[6].

Conclusion

This compound and related palladium precatalysts featuring bulky, electron-rich phosphine ligands are highly effective for mediating challenging Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions involving sterically hindered substrates. The crotyl precatalyst platform offers a convenient and efficient means of generating the active catalytic species. While direct, comprehensive comparative studies with other leading catalyst systems under identical conditions are limited, the available data demonstrates that these catalysts are potent tools for the synthesis of complex organic molecules. For researchers in drug development and other scientific fields, the use of such advanced catalysts can be instrumental in overcoming synthetic hurdles and accelerating the discovery process.

References

A Comparative Analysis of Palladium Catalysts: Pd(dba)2 with Amphos vs. PdCl(crotyl)Amphos in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of palladium-catalyzed cross-coupling reactions, the choice of the catalytic system is paramount to achieving high efficiency, selectivity, and reproducibility. This guide provides a comparative study of two prominent palladium sources: the combination of tris(dibenzylideneacetone)dipalladium(0) (Pd(dba)2) with di-tert-butyl(4-dimethylaminophenyl)phosphine (Amphos) and the pre-formed catalyst chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II) (PdCl(crotyl)Amphos). This analysis is supported by experimental data from the literature to aid researchers in selecting the optimal catalyst for their synthetic needs.

Catalyst Systems at a Glance

The in situ system of Pd(dba)2 with Amphos involves the combination of a palladium(0) source with a bulky, electron-rich phosphine ligand. This approach is widely used due to the commercial availability of its components and the flexibility to vary the palladium-to-ligand ratio.

This compound is a well-defined palladium(II) precatalyst. Such precatalysts are favored for their stability, ease of handling, and the generation of a well-defined active Pd(0) species upon activation, which can lead to more reproducible results and lower catalyst loadings.[1] The π-allyl ligand facilitates an easy activation process.[1]

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The performance of a catalyst system analogous to Pd(dba)2/Amphos, specifically PdCl2(Amphos)2, has been demonstrated in the coupling of heteroaryl chlorides.[2][3]

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
PdCl2(Amphos)23-Amino-2-chloropyridine2-Methylphenylboronic acidK2CO3Toluene/H2O90579[2][3]
Pd(crotyl)Q-PhosCl4-Bromoanisole4-tert-Butylbenzeneboronic acidK3PO4TolueneRT0.75>95 (GC)[4]
Pd(crotyl)Q-PhosClBromomesitylene1-Naphthaleneboronic acidK3PO4TolueneRT0.7586[4]

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The Amphos ligand has been shown to be efficient in the amination of aryl chlorides.[1] The performance of Pd(crotyl)Amphos can be inferred from studies on similar π-allyl palladium precatalysts.

The following table presents data for the performance of a Pd(crotyl)Q-PhosCl precatalyst in the Buchwald-Hartwig amination, which serves as a reasonable proxy for this compound.

Catalyst SystemAryl HalideAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(crotyl)Q-PhosCl4-BromoanisoleN-MethylanilineNaOtBuTolueneRT1>95 (GC)[4]
Pd(crotyl)Q-PhosCl2-Bromotoluene2,6-DiisopropylanilineNaOtBuToluene502100 (GC)[4]

Experimental Protocols

Suzuki-Miyaura Coupling with PdCl2(Amphos)2[3][4][5][6]

To a reaction vessel, 3-amino-2-chloropyridine (0.8 g, 6.2 mmol), 2-methylphenylboronic acid (1.0 g, 7.4 mmol, 1.2 eq.), PdCl2(Amphos)2 (0.044 g, 0.062 mmol, 1 mol%), potassium carbonate (1.3 g, 9.4 mmol, 1.5 eq.), toluene (20 mL), and deionized water (2 mL) were sequentially added.[2][3] The reaction mixture was degassed and placed under a nitrogen atmosphere. The mixture was then heated to 90 °C and stirred for 5 hours.[2][3] After cooling to room temperature, water (20 mL) was added, and the mixture was extracted with ethyl acetate. The organic layer was washed with 1 M NaOH (aq) and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by silica gel column chromatography to afford 2-(o-tolyl)-3-pyridinamine in 79% yield.[2][3]

Buchwald-Hartwig Amination with a Pd(crotyl)LCl Precatalyst (General Procedure)[7]

In a glovebox, an oven-dried vial was charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the palladium precatalyst (0.01-0.02 mmol). Toluene (2 mL) was added, and the vial was sealed and stirred at the indicated temperature for the specified time. After cooling to room temperature, the reaction mixture was diluted with diethyl ether, filtered through a pad of Celite, and concentrated. The yield was determined by gas chromatography using an internal standard.

Signaling Pathways and Experimental Workflows

The catalytic cycle for both Suzuki-Miyaura and Buchwald-Hartwig reactions involves a series of fundamental steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The precatalyst, this compound, first undergoes activation to the active Pd(0) species.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-Ar'(L) Transmetalation Ar-Pd(II)-Ar'(L)->Pd(0)L Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L)->Ar-Ar' Ar-X Ar-X Ar-X->Pd(0)L Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Ar-Pd(II)-X(L) Base Base Base->Ar-Pd(II)-X(L)

Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition Ar-Pd(II)-NR'R'' Ar-Pd(II)-NR'R'' Ar-Pd(II)-X(L)->Ar-Pd(II)-NR'R'' Amine Coordination & Deprotonation Ar-Pd(II)-NR'R''->Pd(0)L Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''->Ar-NR'R'' Ar-X Ar-X Ar-X->Pd(0)L HNR'R'' HNR'R'' HNR'R''->Ar-Pd(II)-X(L) Base Base Base->Ar-Pd(II)-X(L)

Buchwald-Hartwig Amination Catalytic Cycle

Precatalyst_Activation_Workflow cluster_precatalyst Precatalyst System cluster_insitu In Situ System This compound This compound Active Pd(0)L Active Pd(0)L This compound->Active Pd(0)L Activation (Base) Pd(dba)2 + Amphos Pd(dba)2 + Amphos Pd(dba)2 + Amphos->Active Pd(0)L Ligand Association Catalytic Cycle Catalytic Cycle Active Pd(0)L->Catalytic Cycle

Catalyst Activation Pathways

Conclusion

Both the in situ combination of Pd(dba)2 with Amphos and the precatalyst this compound are highly effective for cross-coupling reactions. The choice between them may depend on several factors:

  • Reproducibility and Convenience: Precatalysts like this compound often offer higher reproducibility due to the formation of a well-defined active species. They are also more convenient to handle as they are typically air- and moisture-stable.

  • Flexibility: The in situ system allows for easy variation of the palladium-to-ligand ratio, which can be beneficial for optimizing reaction conditions for specific substrates.

  • Activity: As suggested by the data for the analogous Pd(crotyl)Q-PhosCl, the precatalyst approach can lead to very high activity, enabling reactions at room temperature with short reaction times.

Ultimately, the optimal catalyst system should be determined empirically for each specific application. This guide provides a starting point for researchers to make an informed decision based on the available literature.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.